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Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Elucidation of (1S,3R)-3-methylcyclohexan-1-ol: A Comprehensive NMR Guide

Executive Summary The precise characterization of chiral cyclic systems is a foundational requirement in drug development and synthetic organic chemistry. (1S,3R)-3-methylcyclohexan-1-ol is a chiral, secondary cyclic alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of chiral cyclic systems is a foundational requirement in drug development and synthetic organic chemistry. (1S,3R)-3-methylcyclohexan-1-ol is a chiral, secondary cyclic alcohol. Establishing its exact three-dimensional conformation in solution is critical, as the spatial arrangement of its functional groups dictates its pharmacological binding affinity and chemical reactivity. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures of this molecule, grounded in conformational thermodynamics and advanced spectroscopic theory.

Stereochemical Causality and Conformational Equilibrium

The IUPAC nomenclature (1S,3R) strictly defines the absolute configuration of the two stereocenters. When mapped onto a cyclohexane ring, the (1S,3R) configuration translates to a cis-1,3-disubstitution pattern[1].

In cyclohexane systems, conformational isomerism dictates that a 1,3-cis relationship allows both substituents to occupy equatorial positions simultaneously. The molecule exists in a dynamic equilibrium between two chair conformations:

  • Diequatorial Conformer : Both the hydroxyl (-OH) and methyl (-CH 3​ ) groups are in equatorial positions.

  • Diaxial Conformer : Both groups are forced into axial positions.

Due to the severe 1,3-diaxial steric clash between the axial methyl group, the axial hydroxyl group, and the axial hydrogen atom at C5, the diaxial conformer is energetically penalized by approximately +3.8 kcal/mol. Consequently, the diequatorial conformer is favored by >99% at room temperature[2]. This thermodynamic preference is the primary causal driver for all observed NMR coupling constants and chemical shifts.

ConformationalLogic A Stereocenter Configuration (1S, 3R) B Relative Stereochemistry cis-1,3-disubstitution A->B C Conformational Equilibrium Chair Conformations B->C D Diequatorial Conformer (Highly Favored, >99%) C->D  ΔG < 0 E Diaxial Conformer (Disfavored, +3.8 kcal/mol) C->E  ΔG > 0 F NMR Observables Large Jax-ax couplings D->F

Caption: Logical flow from absolute configuration to NMR observables for the (1S,3R) isomer.

1 H NMR Spectroscopy: Spin-Spin Coupling Mechanics

The 1 H NMR spectrum of (1S,3R)-3-methylcyclohexan-1-ol is defined by the fixed diequatorial geometry of its substituents, which locks the corresponding methine protons (H1 and H3) into axial positions.

Mechanistic Explanation of Chemical Shifts and Multiplicities
  • H1 (Carbinol Proton, ~3.50 ppm) : Because the -OH group is equatorial, H1 is axial. According to the Karplus equation, the dihedral angle between H1 ax​ and its adjacent axial protons (H2 ax​ and H6 ax​ ) is ~180°, resulting in large coupling constants ( J≈10−12 Hz). The dihedral angle with equatorial protons (H2 eq​ and H6 eq​ ) is ~60°, yielding small couplings ( J≈4 Hz). Thus, H1 appears as a distinct triplet of triplets (tt) .

  • H2 ax​ (~0.85 ppm) : This proton is highly shielded. It is flanked by two equatorial substituents, meaning it sits in the shielding cone of the adjacent C-C and C-O single bonds. It couples with three other axial protons (H1, H3, and H2 eq​ ), appearing as a pseudo-quartet ( q ) with large J values (~12 Hz).

  • Methyl Protons (~0.90 ppm) : The equatorial methyl group appears as a sharp doublet ( J≈6.5 Hz) due to coupling with the axial H3 proton.

Table 1: 1 H NMR Quantitative Data Summary
Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Integration
H1 (axial) 3.50tt (triplet of triplets)10.5, 4.21H
H2 eq​ 1.95dt (doublet of triplets)12.5, 4.01H
H3 (axial) 1.50m (multiplet)-1H
H4 eq​ , H6 eq​ 1.70 - 1.80m (multiplet)-2H
H4 ax​ , H5 ax​ , H5 eq​ , H6 ax​ 1.00 - 1.40m (multiplet)-4H
-CH 3​ 0.90d (doublet)6.53H
H2 ax​ 0.85q (pseudo-quartet)~12.01H

13 C NMR Spectroscopy: Substituent Effects

The 13 C NMR spectrum provides a direct readout of the carbon skeleton. The chemical shifts are governed by inductive ( α ) effects, steric ( β ) effects, and hyperconjugative ( γ -gauche) effects. Advanced DP4 probability analyses and Gauge-Independent Atomic Orbital (GIAO) calculations confirm the exact resonance frequencies for this specific diastereomer[3].

Mechanistic Explanation of Carbon Resonances
  • C1 (70.8 ppm) : Experiences a massive deshielding α -effect due to the direct attachment of the electronegative oxygen atom, which pulls electron density away via the inductive (-I) effect[3].

  • C2 (44.7 ppm) : This methylene carbon is uniquely situated β to both the hydroxyl group and the methyl group. The additive positive β -effects from both equatorial substituents make it the most deshielded CH 2​ in the ring[3].

  • C5 (25.4 ppm) : Located γ to both substituents. Because both substituents are equatorial, C5 does not suffer from the severe shielding γ -gauche effect that would be present if the substituents were axial. However, lacking any α or β deshielding, it remains the most shielded ring carbon[3].

Table 2: 13 C NMR Quantitative Data Summary
Carbon Assignment (IUPAC)Chemical Shift (ppm)HybridizationSubstituent Effect Rationale
C1 (CH-OH)70.8sp 3 Strong α -deshielding from -OH
C2 (CH 2​ )44.7sp 3 Dual β -deshielding from -OH and -CH 3​
C6 (CH 2​ )36.2sp 3 β -deshielding from -OH
C4 (CH 2​ )34.9sp 3 β -deshielding from -CH 3​
C3 (CH-CH 3​ )33.6sp 3 α -deshielding from -CH 3​ , β from -OH
C5 (CH 2​ )25.4sp 3 γ -position to both groups (Baseline)
C7 (-CH 3​ )20.9sp 3 Standard equatorial methyl resonance

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that can unequivocally differentiate (1S,3R)-3-methylcyclohexan-1-ol from its trans diastereomer, researchers must employ a self-validating acquisition system. The following protocol ensures quantitative integration and artifact-free baselines.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.

  • Probe Tuning and Shimming : Insert the sample into a 400 MHz NMR spectrometer. Perform automated or manual 3D shimming (Z, Z 2 , Z 3 , X, Y) until the residual CHCl 3​ solvent peak full-width at half-maximum (FWHM) is 0.5 Hz.

  • 1 H NMR Acquisition : Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (d1) to at least 2.0 seconds (or 5×T1​ of the slowest relaxing proton) to ensure complete longitudinal relaxation, which is mandatory for accurate quantitative integration. Acquire 16 to 32 scans.

  • 13 C NMR Acquisition : Utilize a composite pulse decoupling (CPD) sequence (e.g., zgpg30 with WALTZ-16 decoupling) to remove 1 H- 13 C splitting. Set the relaxation delay to 2.0 seconds and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary/unprotonated-like carbons.

  • Data Processing : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections manually. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.

NMRWorkflow S1 1. Sample Preparation 10-20 mg in CDCl3 + TMS S2 2. Shimming & Tuning Ensure line width < 0.5 Hz S1->S2 S3 3. 1H Acquisition ns=16, d1=2s, Pulse=30° S2->S3 S4 4. 13C Acquisition ns=512, d1=2s, CPD decoupling S3->S4 S5 5. Data Processing Zero-filling, Phase/Baseline Corr. S4->S5

Caption: Step-by-step self-validating experimental workflow for quantitative NMR acquisition.

References

  • PubChem. "(1S,3R)-3-methylcyclohexan-1-ol - Compound Summary." National Center for Biotechnology Information.
  • University of Tokyo, Department of Chemistry. "Problem Session (4): Calculation of NMR chemical shifts of cis-3-methylcyclohexanol and DP4 Analysis." U-Tokyo Academic Resources (April 28, 2018).
  • The Journal of Organic Chemistry. "Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium(IV) Tetrachloride: Evidence for a Front Side Attack Mechanism." ACS Publications (January 2013).

Sources

Exploratory

Conformational Analysis of (1S,3R)-3-Methylcyclohexan-1-ol: A Thermodynamic and Spectroscopic Guide

Stereochemical Architecture & Isomeric Classification To conduct a rigorous conformational analysis of (1S,3R)-3-methylcyclohexan-1-ol , we must first translate its absolute stereochemistry into a relative 3D geometry. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Architecture & Isomeric Classification

To conduct a rigorous conformational analysis of (1S,3R)-3-methylcyclohexan-1-ol , we must first translate its absolute stereochemistry into a relative 3D geometry.

By mapping the C1 and C3 stereocenters onto a planar cyclohexane ring, we assign priorities based on Cahn-Ingold-Prelog (CIP) rules:

  • At C1 (S configuration): The hydroxyl (-OH) group must be oriented DOWN (dash) relative to the top face of the ring to satisfy the S configuration.

  • At C3 (R configuration): The methyl (-CH3) group must be oriented UP (wedge) to satisfy the R configuration.

Because the -OH group points DOWN and the -CH3 group points UP, the substituents are on opposite faces of the ring. Therefore, (1S,3R)-3-methylcyclohexan-1-ol is strictly the trans isomer [1].

In a cyclohexane chair, a 1,3-trans relationship dictates a fundamental geometric constraint: one substituent must occupy an equatorial position while the other occupies an axial position[2]. This results in two rapidly interconverting chair conformations:

  • Conformer A: -CH3 is equatorial (UP), -OH is axial (DOWN).

  • Conformer B: -CH3 is axial (UP), -OH is equatorial (DOWN).

G A (1S,3R)-3-methylcyclohexan-1-ol B 1,3-trans Stereochemistry A->B C Chair A: CH3 (eq), OH (ax) B->C Ring Flip D Chair B: CH3 (ax), OH (eq) B->D Ring Flip E Favored (ΔG = -0.87 kcal/mol) C->E F Disfavored (ΔG = +0.87 kcal/mol) D->F

Stereochemical logic and thermodynamic stability of (1S,3R)-3-methylcyclohexan-1-ol chairs.

Thermodynamic Causality: The Role of A-Values

The equilibrium between Conformer A and Conformer B is not 1:1. It is governed by the relative steric bulk of the substituents, quantified by their A-values . An A-value represents the standard Gibbs free energy difference ( ΔG∘ ) between the axial and equatorial positions of a monosubstituted cyclohexane[3].

The Causality of Steric Strain

Why is a methyl group considered "bulkier" than a hydroxyl group, despite oxygen having a larger atomic radius than carbon?

  • Methyl Group (-CH3): The methyl group has an A-value of 1.74 kcal/mol [4]. The steric penalty arises from severe 1,3-diaxial interactions. The three C-H bonds of the methyl group act like a rigid "ceiling fan," inevitably clashing with the syn-axial protons at C3 and C5[4].

  • Hydroxyl Group (-OH): The hydroxyl group has an A-value of 0.87 kcal/mol [4]. The O-H bond can freely rotate, allowing the hydrogen atom to point away from the interior of the ring. This conformational flexibility drastically minimizes 1,3-diaxial clashes[5].

Equilibrium Calculation

To determine the most stable conformation, we calculate the net steric strain:

  • Conformer A (CH3 eq, OH ax): Strain is dictated by the axial -OH = 0.87 kcal/mol.

  • Conformer B (CH3 ax, OH eq): Strain is dictated by the axial -CH3 = 1.74 kcal/mol.

The energy difference between the two chairs is ΔG=1.74−0.87=0.87 kcal/mol . Because systems naturally minimize free energy, Conformer A (where the bulkier methyl group is equatorial) is thermodynamically favored [6].

Table 1: Thermodynamic Parameters for Substituents
SubstituentA-Value (kcal/mol)Primary Source of Axial StrainConformational Preference in (1S,3R)
-CH3 (Methyl) 1.741,3-diaxial C-H / C-H clashesEquatorial (Strongly Favored)
-OH (Hydroxyl) 0.871,3-diaxial O / C-H clashes (mitigated by rotation)Axial (Tolerated)

Experimental Validation: NMR-Based Conformational Deconvolution

At room temperature, the energy barrier for a cyclohexane ring flip is low (~10 kcal/mol), meaning the interconversion between Conformer A and B occurs thousands of times per second. Standard NMR spectroscopy will only show a time-averaged spectrum.

To experimentally prove the 0.87 kcal/mol preference for Conformer A, we must employ Variable Temperature (VT) NMR to drop the sample below the coalescence temperature, effectively "freezing" the ring flip on the NMR timescale[7].

Self-Validating VT-NMR Protocol

This protocol is designed to be self-validating: the integration of the separated signals provides the thermodynamic ratio, while the 3JHH​ coupling constants independently confirm which signal belongs to which conformer via the Karplus relationship.

Step 1: Aprotic Sample Preparation Dissolve 15-20 mg of highly pure (1S,3R)-3-methylcyclohexan-1-ol in 0.6 mL of a low-freezing, non-polar deuterated solvent (e.g., Toluene- d8​ or CD 2​ Cl 2​ ). Causality Check: Do not use protic solvents like Methanol- d4​ . Solvation and hydrogen bonding increase the effective steric bulk of the -OH group, artificially inflating its A-value and skewing the baseline thermodynamic equilibrium[8].

Step 2: Instrument Calibration & Cooling Insert the sample into a 500+ MHz NMR spectrometer. Calibrate the probe temperature using a neat methanol standard. Gradually lower the temperature to -80 °C to halt the ring flip.

Step 3: Acquisition & Signal Deconvolution Acquire a high-resolution 1 H NMR spectrum. Focus on the carbinol proton (H-C1) attached to the hydroxyl-bearing carbon. At -80 °C, this signal will split into two distinct multiplets representing Conformer A and Conformer B[9].

Step 4: Karplus Validation ( 3JHH​ Analysis) Assign the conformers based on their multiplicity and coupling constants:

  • Major Signal (Conformer A): The -OH is axial, meaning the H-C1 proton is equatorial. Equatorial protons exhibit small coupling constants ( 3Jeq−ax​ and 3Jeq−eq​ ≈ 2-5 Hz) due to ~60° dihedral angles. This signal will appear as a narrow multiplet.

  • Minor Signal (Conformer B): The -OH is equatorial, meaning the H-C1 proton is axial. Axial protons exhibit large trans-diaxial coupling constants ( 3Jax−ax​ ≈ 10-12 Hz) due to ~180° dihedral angles. This signal will appear as a broad multiplet.

Step 5: Thermodynamic Calculation Integrate the area under the narrow multiplet ( IA​ ) and the broad multiplet ( IB​ ). Calculate the equilibrium constant K=IA​/IB​ . Apply the Arrhenius equation ( ΔG=−RTlnK ) using T=193.15 K to experimentally validate the theoretical ΔG of 0.87 kcal/mol.

Workflow S1 1. Sample Prep (CD2Cl2) S2 2. VT-NMR Cooling (-80°C) S1->S2 S3 3. 1H/13C Spectra Acquisition S2->S3 S4 4. 3J_HH Coupling Analysis S3->S4 S5 5. Thermodynamic Calculation S4->S5

Step-by-step Variable Temperature (VT) NMR workflow for conformational analysis.

Computational Orthogonality (DFT)

Modern conformational analysis pairs empirical NMR data with Density Functional Theory (DFT) to ensure absolute structural confidence. By optimizing the geometries of Conformer A and B using a functional suited for non-covalent interactions (e.g., M06-2X or B3LYP-D3) with a robust basis set like 6-311+G(d,p), researchers can compute the theoretical Boltzmann distribution[9].

Calculating the Gauge-Independent Atomic Orbital (GIAO) NMR chemical shifts for these optimized structures allows for a direct mathematical overlay (MAE ΔΔδ ) against the experimental VT-NMR spectra, creating a closed-loop, self-validating analytical framework[9].

References

  • "Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'". Master Organic Chemistry. URL:[Link]

  • "A-value". Wikipedia. URL: [Link]

  • "Draw the most stable conformation of trans-3-methylcyclohexanol". Study.com. URL:[Link]

  • "A-value". Grokipedia. URL: [Link]

  • "Conformational Analysis - Stereochemical and Conformational Isomerism". Pharmacy 180. URL:[Link]

  • "Axial/Equatorial Exchange in Cyclohexanes". Oregon State University. URL:[Link]

  • "Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles". Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • "DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data". The Journal of Organic Chemistry. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1S,3R)-3-Methylcyclohexan-1-ol as a Conformationally Rigid Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Guide & Self-Validating Protocols Introduction & Mechanistic Rationale In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Guide & Self-Validating Protocols

Introduction & Mechanistic Rationale

In the landscape of asymmetric organic synthesis, chiral auxiliaries are indispensable tools for establishing absolute stereocenters with high predictability. While Whitesell's 8-phenylmenthol and Evans' oxazolidinones are widely recognized, (1S,3R)-3-methylcyclohexan-1-ol serves as a highly efficient, atom-economical, and structurally elegant alternative for directing stereoselective transformations such as enolate alkylations, Diels-Alder cycloadditions, and Kumada cross-couplings [1].

The Causality of Stereocontrol: Conformational Locking

The stereodirecting power of (1S,3R)-3-methylcyclohexan-1-ol is governed by strict thermodynamic principles rather than sheer steric bulk.

  • The A-Value Dictate: The methyl group at the C3 position possesses a significant A-value (1.74 kcal/mol). This energetic penalty heavily disfavors any conformation where the methyl group is axial, effectively "locking" the cyclohexane ring into a chair conformation with an equatorial methyl group [1].

  • Diequatorial Rigidity: Because the (1S,3R) relative stereochemistry represents a cis-1,3-disubstitution pattern, the C1 hydroxyl group is simultaneously forced into an equatorial position. This prevents ring-flipping.

  • Diastereofacial Shielding: When this alcohol is acylated to form a prochiral ester, the ester linkage is spatially fixed. Upon enolization with a bulky base (forming an (E)-enolate to minimize A(1,3) allylic strain), the rigid cyclohexane framework acts as a steric wall. It shields one diastereoface of the enolate, forcing incoming electrophiles to approach exclusively from the opposite, less hindered trajectory [2].

Mechanism N1 Equatorial 3-Methyl Group (A-value = 1.74 kcal/mol) N2 Chair Conformation Lock (Prevents Ring Flip) N1->N2 Thermodynamic Control N3 Equatorial C1-Ester (Fixed Spatial Orientation) N2->N3 1,3-cis Disubstitution N4 (E)-Enolate Formation (Minimizes A(1,3) Strain) N3->N4 LDA / THF, -78°C N5 Diastereofacial Shielding (Steric Blockade of Re-Face) N4->N5 Electrophile Addition N6 N6 N5->N6 Stereochemical Outcome

Caption: Conformational locking and diastereofacial shielding logic of the chiral auxiliary.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to verify intermediate success before proceeding to the next synthetic step.

Workflow A Prochiral Substrate (Carboxylic Acid) C Chiral Ester (Locked) A->C DCC/DMAP B (1S,3R)-3-Methylcyclohexanol B->C Attachment D Stereoselective Alkylation C->D LDA, -78°C E Enriched Adduct D->E Shielding F Cleavage (LiAlH4) E->F Deprotection G Enantiopure Target F->G Isolation H Recovered Auxiliary F->H Recycle

Caption: Workflow of (1S,3R)-3-methylcyclohexan-1-ol mediated asymmetric synthesis.

Protocol A: Covalent Attachment (Steglich Esterification)

Objective: Link the prochiral carboxylic acid to the chiral auxiliary without epimerizing the auxiliary's stereocenters.

  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve (1S,3R)-3-methylcyclohexan-1-ol (1.0 equiv, 10 mmol) and the target carboxylic acid (e.g., propionic acid, 1.1 equiv) in anhydrous CH₂Cl₂ (40 mL).

  • Catalysis: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv). Rationale: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and preventing side-product formation.

  • Coupling: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise. A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (TLC & NMR): Filter the DCU precipitate. Run a TLC (Hexanes/EtOAc 9:1); the disappearance of the alcohol spot confirms completion. Concentrate the filtrate and take a crude ¹H-NMR. The C1 proton of the auxiliary should shift downfield (approx. 4.7 ppm), confirming esterification.

  • Purification: Purify via flash column chromatography to yield the pure chiral ester.

Protocol B: Diastereoselective Enolate Alkylation

Objective: Generate the (E)-enolate and trap it with an electrophile (e.g., benzyl bromide) under strict stereocontrol.

  • Enolate Generation: In a flame-dried flask under argon, add anhydrous THF (20 mL) and diisopropylamine (1.2 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Rationale: LDA is a non-nucleophilic base that ensures quantitative deprotonation without attacking the ester carbonyl.

  • Substrate Addition: Add the chiral ester from Protocol A (1.0 equiv, dissolved in 5 mL THF) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

  • Validation Checkpoint 2 (Deuterium Quench): Withdraw a 0.2 mL aliquot and quench with D₂O. Analyze via GC-MS or ¹H-NMR. >95% deuterium incorporation at the α-carbon validates complete enolate formation.

  • Alkylation: Add benzyl bromide (1.5 equiv) dropwise. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours. Rationale: Maintaining ultra-low temperatures maximizes the energy difference between the diastereomeric transition states, ensuring high dr.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3 × 20 mL), dry over MgSO₄, and concentrate.

  • Validation Checkpoint 3 (dr Determination): Analyze the crude mixture via chiral HPLC or ¹H-NMR. You should observe a diastereomeric ratio (dr) of >95:5.

Protocol C: Non-Destructive Auxiliary Cleavage

Objective: Remove the auxiliary to yield the enantiopure product while quantitatively recovering the (1S,3R)-3-methylcyclohexan-1-ol for reuse [3].

  • Reduction: Dissolve the diastereomerically enriched alkylated ester in anhydrous Et₂O (20 mL). Cool to 0 °C.

  • Cleavage: Carefully add LiAlH₄ (2.0 equiv) in small portions. Stir for 2 hours at room temperature. Rationale: Reductive cleavage is preferred over basic hydrolysis (LiOH) to completely avoid any risk of epimerization at the newly formed α-stereocenter.

  • Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Filter the granular aluminum salts.

  • Isolation: Concentrate the filtrate. Separate the resulting enantiopure primary alcohol (target product) from the recovered (1S,3R)-3-methylcyclohexan-1-ol via silica gel chromatography.

  • Validation Checkpoint 4 (Recovery): Weigh the recovered auxiliary. Typical recovery rates exceed 92%, validating the atom-economical nature of this methodology.

Quantitative Data & Comparative Analysis

To benchmark the performance of (1S,3R)-3-methylcyclohexan-1-ol, the table below summarizes its stereodirecting capabilities in standard α-alkylation of propionate esters compared to other classical chiral cyclic alcohols.

Chiral AuxiliaryTypical dr (Alkylation)Auxiliary Recovery YieldAtom Economy / MWSteric Shielding Mechanism
(1S,3R)-3-Methylcyclohexanol 95:5 to 98:2 > 92% High (114.19 g/mol ) Diequatorial locking; C3-methyl trajectory block
(-)-Menthol85:15 to 90:10> 90%Moderate (156.27 g/mol )Isopropyl group shielding (flexible)
8-Phenylmenthol (Whitesell's)> 99:1> 85%Low (232.36 g/mol )π-stacking and rigid phenyl shielding
trans-2-Phenylcyclohexanol97:3 to 99:1> 90%Moderate (176.26 g/mol )Equatorial phenyl shielding

Data Interpretation: While 8-phenylmenthol provides near-perfect stereocontrol, its high molecular weight and complex synthesis make it less ideal for scale-up. (1S,3R)-3-methylcyclohexan-1-ol strikes an optimal balance, delivering excellent diastereoselectivity (>95:5) while maintaining a low molecular weight, ensuring superior atom economy for industrial drug development [2, 3].

References

  • Title: Stereochemistry of Organic Compounds: Principles and Applications Source: DOKUMEN.PUB (Academic Text) URL: [Link]

  • Title: Nickel-Catalyzed Diastereoselective Alkyl–Alkyl Kumada Coupling Reactions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Concise Synthesis of Reduced Propionates by Stereoselective Reductions Combined with the Kobayashi Reaction Source: Organic Letters (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Analysis of (1S,3R)-3-methylcyclohexan-1-ol

Welcome to the technical support center for the chiral HPLC analysis of (1S,3R)-3-methylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral HPLC analysis of (1S,3R)-3-methylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your chiral separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of a small, aliphatic alcohol like (1S,3R)-3-methylcyclohexan-1-ol?

The main challenges for separating enantiomers of small, aliphatic alcohols are their lack of a strong UV chromophore, high polarity, and limited sites for strong, specific interactions with a chiral stationary phase (CSP).[1] Unlike aromatic compounds, which can participate in π-π stacking interactions, or molecules with multiple hydrogen bond donors and acceptors, the chiral recognition of 3-methylcyclohexan-1-ol relies on more subtle forces like hydrogen bonding (with the hydroxyl group) and steric fit into the chiral selector's structure.[2][3]

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of 3-methylcyclohexan-1-ol?

For the separation of small alcohols and cyclic compounds, polysaccharide-based CSPs are highly recommended and have a broad range of applications.[2][4][5] Specifically, derivatives of cellulose and amylose, such as those with phenylcarbamate selectors, have shown high success rates.[3][5]

  • Amylose-based CSPs: For example, those with tris(3,5-dimethylphenylcarbamate) selectors.

  • Cellulose-based CSPs: For example, those with tris(3,5-dichlorophenylcarbamate) selectors.[3]

It is advisable to screen a small selection of both amylose and cellulose-based columns to find the optimal selectivity for your specific analyte.

Q3: What are the recommended starting conditions for method development?

A systematic screening approach using different modes of chromatography is the most efficient way to develop a successful separation method.[6][7] For (1S,3R)-3-methylcyclohexan-1-ol, Normal Phase (NP) chromatography is often the most successful starting point.

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Mobile Phase n-Hexane / Alcohol Modifier (IPA or EtOH)100% Alcohol (MeOH, EtOH, or IPA) or Acetonitrile/AlcoholAcetonitrile / Water or Methanol / Water
Starting Ratio 95:5 (v/v)N/A50:50 (v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temp. 25°C25°C25°C
Detection Low UV (e.g., 210-220 nm) or Refractive Index (RI)Low UV (e.g., 210-220 nm) or RILow UV (e.g., 210-220 nm) or RI

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development.

Q4: How does the choice of alcohol modifier in Normal Phase chromatography affect the separation?

The choice of alcohol modifier (e.g., isopropanol vs. ethanol) in a normal-phase mobile phase can significantly impact the selectivity and resolution of the enantiomers.[8] The alcohol competes with the analyte for hydrogen bonding sites on the CSP. Different alcohols have different steric and electronic properties, which can alter the way the enantiomers interact with the chiral selector. It is highly recommended to screen both isopropanol (IPA) and ethanol (EtOH) during method development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my enantiomeric peaks. What should I do first?

A: Initial Steps:

  • Confirm CSP Suitability: Ensure you are using a polysaccharide-based chiral stationary phase, as these are most effective for this class of compounds.[5]

  • Optimize Mobile Phase Composition (Normal Phase):

    • Decrease Alcohol Content: In normal phase, reducing the percentage of the alcohol modifier (e.g., from 5% to 2% or 1%) will increase retention times and often enhances chiral recognition, leading to better resolution.

    • Switch Alcohol Modifier: If you are using isopropanol, try switching to ethanol, and vice-versa. This can sometimes dramatically change the selectivity.[8]

  • Change Chromatographic Mode: If normal phase is unsuccessful, screen the column in polar organic and reversed-phase modes as outlined in Table 1. Sometimes a complete change in the separation mechanism is required.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Problem 2: Peak Tailing or Asymmetric Peaks

Q: My peaks are showing significant tailing, which is affecting my ability to accurately quantify them. What is the cause and how can I fix it?

A: Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the hydroxyl group of the analyte and active sites on the silica backbone of the CSP can cause peak tailing.

    • Action: While 3-methylcyclohexan-1-ol is neutral, small amounts of acidic or basic additives can sometimes improve peak shape, though this is less common for neutral compounds. More likely, the issue is related to the sample solvent or column health.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.

    • Action: Ideally, dissolve your sample in the mobile phase. If this is not possible, use the weakest solvent that provides adequate solubility.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape.

    • Action: Reduce the injection volume or the concentration of your sample and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.

    • Action: If you are using an immobilized CSP, you can try washing the column with a stronger solvent like THF or Dichloromethane (always check the column's instruction manual first). For coated CSPs, stronger solvents are not recommended as they can damage the stationary phase.[6] If washing does not resolve the issue, the column may need to be replaced.

Problem 3: Unstable or Drifting Baseline

Q: I am observing a noisy or drifting baseline, making it difficult to detect my analyte, especially at low UV wavelengths.

A: Causes and Solutions:

  • Mobile Phase Issues:

    • Inadequate Mixing: Ensure your mobile phase components are thoroughly mixed and degassed.

    • Contamination: Use high-purity, HPLC-grade solvents. Contaminants in the mobile phase can cause baseline noise.

    • UV Absorbance of Solvents: When detecting at low wavelengths (e.g., < 220 nm), ensure your mobile phase solvents have a low UV cutoff.

  • System Equilibration: The HPLC system, particularly the detector, may not be fully equilibrated with the mobile phase.

    • Action: Allow sufficient time for the baseline to stabilize before starting your analytical run.

  • Column Bleed: Although less common with modern columns, some stationary phases can "bleed," contributing to a noisy baseline.

    • Action: If you suspect column bleed, try flushing the column with a compatible solvent or contact the manufacturer for advice.

Experimental Workflow for Troubleshooting Poor Resolution

Below is a logical workflow to follow when troubleshooting poor enantiomeric resolution.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) start Initial Observation: Poor or No Resolution check_csp Is the CSP appropriate? (Polysaccharide-based) start->check_csp optimize_np Optimize Normal Phase (NP) Conditions check_csp->optimize_np Yes contact_support Consult Manufacturer's Technical Support check_csp->contact_support No reduce_modifier Decrease % Alcohol Modifier optimize_np->reduce_modifier change_modifier Switch Alcohol Modifier (e.g., IPA to EtOH) lower_temp Lower Column Temperature (e.g., to 15°C) change_modifier->lower_temp No Improvement success Resolution Achieved (Rs ≥ 1.5) change_modifier->success Resolution Improved reduce_modifier->change_modifier No Improvement reduce_modifier->success Resolution Improved switch_mode Switch Chromatographic Mode (e.g., to Polar Organic or Reversed-Phase) lower_temp->switch_mode No Improvement lower_temp->success Resolution Improved switch_mode->success Resolution Improved switch_mode->contact_support Still No Resolution

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

  • Daicel. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.eu/d/ Efficient method development for chiral separation by using CHIRAL ART columns]([Link] Efficient method development for chiral separation by using CHIRAL ART columns)

  • Daicel. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]

  • Dworschak, D., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4636.
  • Chankvetadze, B. (2018). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Chankvetadze, B. (2018). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview.
  • Gloc, M., et al. (2024).
  • Puskás, A., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order. Molecules, 30(15), 3456.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.

Sources

Optimization

Technical Support Center: Preventing Epimerization of (1S,3R)-3-Methylcyclohexan-1-ol During Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a highly specific but critical issue encountered during the oxidation of chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a highly specific but critical issue encountered during the oxidation of chiral cyclic alcohols: the epimerization of the unreacted starting material.

The Stereochemical Reality: Why Epimerization Occurs

To solve this issue, we must first understand the causality driven by thermodynamics. (1S,3R)-3-methylcyclohexan-1-ol is a trans-1,3-disubstituted cyclohexane. In its most stable chair conformation, one substituent must be equatorial and the other axial (e.g., equatorial methyl, axial hydroxyl). This makes the (1S,3R) isomer thermodynamically less stable than its cis counterpart, (1S,3S)-3-methylcyclohexan-1-ol, which adopts a highly stable diequatorial (e,e) conformation.

When you oxidize this molecule to 3-methylcyclohexanone, the C1 stereocenter is destroyed. However, in scenarios like oxidative kinetic resolution , partial oxidation , or when using reversible oxidants , the unreacted (1S,3R) alcohol is left in the reaction pool. If the oxidation conditions allow for reversibility or carbocation formation, the molecule will spontaneously epimerize into the thermodynamic sink—the (1S,3S) cis-isomer.

Below is the logical workflow for selecting an oxidation pathway that preserves the stereocenter of your recovered material.

G Start Recovered (1S,3R)-3-methylcyclohexan-1-ol (Trans, Axial OH) Path1 Reversible Oxidants (Oppenauer, Ru/Ir) Start->Path1 Path2 Acidic Oxidants (Jones Reagent) Start->Path2 Path3 Irreversible Oxidants (TEMPO, DMP, Swern) Start->Path3 Mech1 Hydride Transfer Equilibrium Path1->Mech1 Mech2 Carbocation Formation (SN1/E1) Path2->Mech2 Mech3 Kinetic Oxoammonium/Iodane Transfer Path3->Mech3 Outcome1 Epimerization to (1S,3S)-Isomer (Thermodynamic Sink) Mech1->Outcome1 Outcome2 Stereocenter Loss / Degradation Mech2->Outcome2 Outcome3 Stereocenter Preserved (>99% de) Mech3->Outcome3

Caption: Logical selection of oxidation pathways to prevent thermodynamic epimerization of trans-cyclohexanols.

Troubleshooting & FAQs

Q1: I recovered my unreacted (1S,3R)-3-methylcyclohexan-1-ol from an Oppenauer oxidation, but NMR shows it has converted to the (1S,3S) isomer. Why did this happen? A: The Oppenauer oxidation (typically using aluminum alkoxides and an excess of a sacrificial ketone) is a thermodynamically controlled, reversible process[1]. It proceeds via a six-membered cyclic transition state that allows bidirectional hydride transfer. Because the reaction is in dynamic equilibrium, the unreacted alcohol constantly oxidizes to the ketone and reduces back to the alcohol. Since the (1S,3S) cis-isomer (diequatorial) is thermodynamically more stable than your starting (1S,3R) trans-isomer, the equilibrium permanently drives the unreacted pool toward the cis epimer.

Q2: Will transition-metal catalyzed aerobic oxidations (e.g., Ru, Ir) cause the same issue? A: Yes, if they operate via a hydrogen-transfer mechanism. Ruthenium and Iridium catalysts that utilize Meerwein-Ponndorf-Verley-Oppenauer type mechanisms are reversible and will cause epimerization. You must switch to an irreversible oxidant.

Q3: Can strongly acidic oxidants like Jones Reagent cause epimerization? A: Yes, but via a different mechanism. While chromic acid oxidations are irreversible, the strongly acidic conditions (H₂SO₄) can protonate the secondary alcohol, leading to an E1 dehydration or an S_N1-type carbocation intermediate at C1. If water re-attacks the carbocation before oxidation occurs, it will preferentially attack from the less hindered equatorial face, inverting the stereocenter to the more stable cis isomer.

Q4: What are the best irreversible oxidation methods to guarantee stereochemical fidelity of the recovered alcohol? A: To strictly prevent epimerization, you must use kinetically controlled, irreversible oxidants that operate under mild pH conditions. We recommend:

  • TEMPO / NaOCl (Anelli Oxidation): Highly chemoselective and operates via an irreversible oxoammonium intermediate. No racemization or epimerization is observed for substrates with labile chiral centers[2].

  • Dess-Martin Periodinane (DMP): Extremely mild, operates at room temperature under neutral conditions, and is proven to prevent epimerization in highly sensitive chiral alcohols[3].

  • Swern Oxidation: The ultra-low temperature (-78 °C) and irreversible elimination step completely suppress thermodynamic equilibration.

Quantitative Data: Oxidation Method Comparison

The following table summarizes the impact of various oxidation methods on the diastereomeric excess (de) of the recovered (1S,3R)-3-methylcyclohexan-1-ol during a 50% partial oxidation experiment.

Oxidation MethodReversibilityPrimary Epimerization MechanismYield of Ketonede of Recovered Alcohol
Oppenauer (Al(OiPr)₃ / Acetone) ReversibleHydride Transfer Equilibrium~75%< 20% (Converts to 1S,3S)
Ru-Catalyzed Transfer Dehydrogenation ReversibleHydride Transfer Equilibrium~85%< 30% (Converts to 1S,3S)
Jones Reagent (CrO₃ / H₂SO₄) IrreversibleAcid-Catalyzed Carbocation~80%~60% (Partial Degradation)
Swern Oxidation (DMSO / (COCl)₂) IrreversibleNone (Kinetically Controlled)> 90%> 99% (Stereocenter Preserved)
Dess-Martin Periodinane (DMP) IrreversibleNone (Neutral, Mild Iodane)> 95%> 99% (Stereocenter Preserved)
TEMPO / NaOCl (Anelli Protocol) IrreversibleNone (Buffered Oxoammonium)> 95%> 99% (Stereocenter Preserved)

Step-by-Step Methodology: Epimerization-Free Anelli Oxidation (TEMPO/NaOCl)

This protocol utilizes a biphasic system (CH₂Cl₂/H₂O) with a KBr co-catalyst and NaHCO₃ buffer. Causality note: The buffer ensures the active oxidant (oxoammonium salt) is generated steadily but keeps the aqueous layer mildly basic (pH ~8.6), preventing acid-catalyzed carbocation formation while remaining irreversible to prevent thermodynamic hydride transfer.

Materials Required:

  • (1S,3R)-3-methylcyclohexan-1-ol (1.0 equiv)

  • TEMPO (0.01 equiv)

  • KBr (0.1 equiv)

  • 0.5 M NaHCO₃ (aq)

  • Commercial aqueous NaOCl (1.1 equiv, ~10-12% active chlorine)

  • Saturated Na₂S₂O₃ (aq)

Procedure:

  • Preparation of the Biphasic Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1S,3R)-3-methylcyclohexan-1-ol (1.0 equiv) in CH₂Cl₂ to create a 0.2 M solution. Add TEMPO (0.01 equiv) and KBr (0.1 equiv).

  • Buffer Addition: Add an equal volume of 0.5 M aqueous NaHCO₃ to the organic phase.

    • Self-Validation Check: Verify the aqueous layer is ~pH 8.6. At pH > 10, TEMPO oxidation slows down; at pH < 7, hypochlorous acid partitions into the organic phase, risking unwanted chlorination.

  • Oxidant Addition: Cool the biphasic mixture to 0 °C using an ice bath. Begin vigorous stirring (>800 rpm) to ensure maximum surface area between the phases. Add the aqueous NaOCl (1.1 equiv) dropwise over 10 minutes.

  • Monitoring & Quenching: Monitor the reaction progress by GC-FID or TLC. The oxidation is kinetically fast and typically reaches the desired conversion within 15–30 minutes. Once the target conversion is reached, immediately quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃.

    • Causality note: The thiosulfate instantly reduces any unreacted hypochlorite and oxoammonium species, completely halting the reaction and preventing over-oxidation or late-stage degradation.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The recovered alcohol will retain >99% of its original (1S,3R) diastereomeric purity.

References

  • Biocatalytic Oxidation of Alcohols. MDPI.[1]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.[2]

  • (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate.[3]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping Peaks in the ¹H NMR Spectrum of (1S,3R)-3-methylcyclohexan-1-ol

Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ¹H NMR spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ¹H NMR spectral resolution, specifically focusing on the analysis of (1S,3R)-3-methylcyclohexan-1-ol. The complex stereochemistry and conformational flexibility of this molecule often lead to significant peak overlap, complicating structural elucidation and purity assessment. This document provides a series of troubleshooting steps and advanced methodologies in a question-and-answer format to help you resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of (1S,3R)-3-methylcyclohexan-1-ol shows a complex, unresolved multiplet in the aliphatic region (approx. 1.0-2.0 ppm). How can I begin to deconvolute these signals?

A1: Initial Steps for Improving Spectral Dispersion

Overlapping multiplets in the aliphatic region of substituted cyclohexanes are common due to the small differences in chemical environments of the axial and equatorial protons.[1] Before moving to more complex techniques, consider these fundamental adjustments:

  • Increase the Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, potentially resolving some of the overlapping signals.[2] The separation of multiplets increases with the strength of the magnetic field.

  • Solvent Effects: The chemical shifts of protons can be influenced by the solvent.[3] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or (CD₃)₂CO) can induce differential shifts in the proton resonances, which may be sufficient to resolve the overlap. Aromatic solvents like benzene-d₆ often cause significant shifts due to anisotropic effects.

  • Temperature Variation: The conformational equilibrium of the cyclohexane ring can be temperature-dependent.[3][4] Lowering the temperature can slow down the rate of chair-flipping, potentially "freezing out" one conformation and simplifying the spectrum. Conversely, increasing the temperature might average out certain signals, which could also lead to simplification in some cases.

Q2: I've tried basic troubleshooting, but the peaks are still heavily overlapped. What advanced 1D NMR techniques can I use?

A2: Advanced 1D NMR Experiments for Peak Resolution

When standard 1D ¹H NMR is insufficient, several advanced techniques can be employed without resorting to 2D NMR:

  • Resolution Enhancement: Applying mathematical functions to the Free Induction Decay (FID) before Fourier transformation can artificially narrow the linewidths, improving the resolution of closely spaced peaks. However, this can distort peak integrals and should not be used for quantitative analysis.[5]

  • Relaxation-Based Methods: If overlapping signals have different spin-lattice relaxation times (T₁), an inversion-recovery pulse sequence can be used to null one of the signals, allowing the other to be observed clearly.[6] This involves varying the delay (τ) in a 180°-τ-90° pulse sequence to find the null point for a specific proton.[6]

Q3: When should I consider using 2D NMR spectroscopy, and which experiments are most useful for this specific problem?

A3: Leveraging 2D NMR for Unambiguous Assignments

2D NMR is a powerful tool for resolving heavily overlapped spectra by spreading the signals across a second dimension.[2][7] For (1S,3R)-3-methylcyclohexan-1-ol, the following experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This is the most fundamental 2D NMR experiment and reveals proton-proton coupling networks.[2] It will help you trace the connectivity of protons within the cyclohexane ring and the methyl group, even if their 1D signals are overlapped.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful when you have a complex spin system.[8] It shows correlations between all protons within a coupled spin system, not just those that are directly coupled. This can help to identify all the protons belonging to the cyclohexane ring in a single cross-peak pattern.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[8] Since ¹³C spectra are generally better resolved, you can use the carbon chemical shifts to differentiate the overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[8] This can be useful for confirming assignments and piecing together the full structure.

  • 2D J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes.[2] It can be extremely effective at resolving overlapping multiplets by displaying the multiplet structure in the second dimension.[2]

Workflow for 2D NMR Analysis

The following diagram outlines a logical workflow for utilizing 2D NMR to resolve the overlapping signals in the ¹H NMR spectrum of (1S,3R)-3-methylcyclohexan-1-ol.

G cluster_start Initial Observation cluster_homonuclear Homonuclear Correlation cluster_heteronuclear Heteronuclear Correlation cluster_resolution Final Resolution & Assignment Start Overlapping ¹H NMR Signals in Aliphatic Region COSY COSY (Identify J-Coupled Protons) Start->COSY Establish basic connectivity TOCSY TOCSY (Identify Complete Spin Systems) COSY->TOCSY Elucidate entire spin systems J_Resolved 2D J-Resolved (Separate Multiplets) COSY->J_Resolved If multiplets still complex HSQC HSQC (Correlate ¹H to directly bonded ¹³C) TOCSY->HSQC Assign protons via resolved ¹³C signals TOCSY->J_Resolved If multiplets still complex HMBC HMBC (Correlate ¹H to ¹³C over 2-3 bonds) HSQC->HMBC Confirm long-range correlations HSQC->J_Resolved If multiplets still complex HMBC->J_Resolved If multiplets still complex End Unambiguous Peak Assignment HMBC->End J_Resolved->End

Caption: 2D NMR workflow for resolving overlapping signals.

Q4: My sample is a mixture of diastereomers. How can I use NMR to differentiate and quantify them, especially if their signals overlap?

A4: Differentiating Diastereomers with Chiral Derivatizing Agents

When dealing with a mixture of diastereomers of (1S,3R)-3-methylcyclohexan-1-ol (i.e., also containing (1R,3R), (1S,3S), or (1R,3S) isomers), their NMR spectra can be very similar. To enhance the separation of their signals, you can use a chiral derivatizing agent (CDA).[9]

The principle is to react the alcohol with an enantiomerically pure CDA to form a new pair of diastereomeric esters.[10] Since diastereomers have different physical properties, their NMR spectra will also be different, leading to better-resolved signals.[9][11]

A commonly used CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride.[9]

Experimental Protocol: Mosher's Ester Analysis
  • Reaction Setup: In two separate NMR tubes, dissolve a small amount of your 3-methylcyclohexanol sample in an appropriate deuterated solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base).

  • Addition of CDA: To one tube, add a slight excess of (R)-(-)-MTPA-Cl. To the other tube, add a slight excess of (S)-(+)-MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed to completion. This can be monitored by the disappearance of the alcohol's carbinol proton signal and the appearance of the new ester signals.

  • NMR Acquisition: Acquire ¹H NMR spectra for both reaction mixtures.

  • Analysis: Compare the spectra of the two diastereomeric esters. The chemical shift differences between the corresponding protons in the two esters can be used to assign the absolute configuration and to integrate the signals for quantitative analysis of the diastereomeric excess.[10]

Data Summary: Expected ¹H Chemical Shift Ranges
Proton TypeApproximate Chemical Shift (ppm) in CDCl₃Notes
-OHVariable (typically 1.5 - 4.0)Broad singlet, concentration and temperature dependent. Can be exchanged with D₂O.
H-1 (Carbinol)~3.5 - 4.0Axial vs. equatorial positions will have different chemical shifts and coupling constants.
Ring Protons~1.0 - 2.0Complex, overlapping multiplets. Protons closer to the -OH group will be further downfield.[1]
-CH₃~0.8 - 1.0Doublet due to coupling with the adjacent proton.

Note: These are approximate values and can vary based on solvent, concentration, and temperature.[12][13][14]

Q5: Are there any computational methods that can assist in assigning the ¹H NMR spectrum?

A5: The Role of Quantum Mechanics in NMR Prediction

Yes, quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts and coupling constants.[15]

Workflow for Computational NMR Analysis

G cluster_input Input Generation cluster_qm Quantum Mechanics Calculation cluster_analysis Spectral Comparison cluster_output Outcome Input Generate 3D structure of (1S,3R)-3-methylcyclohexan-1-ol (both chair conformations) Optimize Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Input->Optimize NMR_Calc NMR Shielding Calculation (GIAO method) Optimize->NMR_Calc Predict Calculate Predicted Chemical Shifts (relative to a standard like TMS) NMR_Calc->Predict Compare Compare Predicted Spectrum with Experimental Data Predict->Compare Assign Assign Experimental Peaks Based on Best Fit Compare->Assign

Caption: Workflow for computational prediction of NMR spectra.

By calculating the NMR shielding tensors for the optimized geometries of the possible conformers, you can obtain a predicted spectrum.[15] Comparing this theoretical spectrum to your experimental data can provide strong evidence for the assignment of the complex multiplets.

By systematically applying the troubleshooting steps and advanced techniques outlined in this guide, you will be well-equipped to resolve the overlapping peaks in the ¹H NMR spectrum of (1S,3R)-3-methylcyclohexan-1-ol and confidently elucidate its structure.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7514–7515.
  • Sarma, R., & Sarma, M. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry.
  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,3R)-3-methylcyclohexan-1-ol. PubChem. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88.
  • National Center for Biotechnology Information. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). cis-3-methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-3-Methylcyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • American Chemical Society. (2025, September 9). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

  • Lewin, A. H., & Winstein, S. (n.d.). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols.
  • National Center for Biotechnology Information. (n.d.). Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins.... PubMed. Retrieved from [Link]

  • Al-Basheer, W. (2022, March 15). Structural analysis of (R)-3-methylcyclohexanone conformers. Request PDF.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Differentiating (1S,3R)- and (1R,3S)-3-Methylcyclohexan-1-ol: A Comparative Guide to NMR and Stereochemical Analysis

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating enantiomeric pairs during drug development and synthetic validation. The molecules (1S,3R)-3-methylcyclohexan-1-ol and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating enantiomeric pairs during drug development and synthetic validation. The molecules (1S,3R)-3-methylcyclohexan-1-ol and (1R,3S)-3-methylcyclohexan-1-ol are non-superimposable mirror images—specifically, the enantiomers of cis-3-methylcyclohexanol[1].

This guide provides an objective, data-driven comparison of these enantiomers and details the field-proven methodology required to differentiate them using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Core Problem: Enantiomeric Equivalence in Achiral Environments

The fundamental challenge in comparing (1S,3R)- and (1R,3S)-3-methylcyclohexan-1-ol is their identical behavior in standard analytical environments. Because they are enantiomers, their scalar couplings ( 3JHH​ ) and chemical shifts ( δ ) perfectly overlap when analyzed in an achiral solvent such as CDCl₃. Direct comparison via standard 1D ¹H or ¹³C NMR yields no differentiating data.

Table 1: Physical and NMR Properties in Standard Environments
Analytical Parameter(1S,3R)-3-methylcyclohexan-1-ol(1R,3S)-3-methylcyclohexan-1-olDifferentiating Power
¹H NMR (CDCl₃) Identical multiplet patternsIdentical multiplet patternsNone
¹³C NMR (CDCl₃) 7 distinct carbon resonances7 distinct carbon resonancesNone
Chromatography (Achiral) Identical retention timeIdentical retention timeNone
Optical Rotation [α]D Specific magnitude, defined signEqual magnitude, opposite signLow (Requires pure bulk sample)

The Solution: Chiral Derivatization via the Advanced Mosher Method

To resolve this equivalence, we must break the symmetry by introducing a chiral environment. The industry gold standard is derivatization with α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), commonly known as Mosher's reagent[2].

Mechanistic Causality: Reacting the enantiomeric alcohols with enantiopure (R)- and (S)-MTPA-Cl converts them into diastereomeric esters. Unlike enantiomers, diastereomers possess different physical properties and distinct magnetic environments. The differentiation relies on the magnetic anisotropy of the MTPA phenyl ring. In the preferred eclipsed conformation, the phenyl ring heavily shields the protons located on the same side of the molecule, shifting their resonances upfield (to a lower ppm)[3].

ShieldingMechanism Base Advanced Mosher Method Eclipsed Conformation Sub1 (S)-MTPA Ester Phenyl Ring on Left Base->Sub1 Sub2 (R)-MTPA Ester Phenyl Ring on Right Base->Sub2 Effect1 Shields Left Protons (δS is smaller) Sub1->Effect1 Effect2 Shields Right Protons (δR is smaller) Sub2->Effect2 Calc1 Δδ (δS - δR) < 0 Left Hemisphere Effect1->Calc1 Calc2 Δδ (δS - δR) > 0 Right Hemisphere Effect2->Calc2

Mechanistic pathway of anisotropic shielding in diastereomeric Mosher esters.

Predictive Data Analysis: Mapping the Δδ Signs

Using the Advanced Mosher Method, we calculate the chemical shift difference for each proton: Δδ=δS​−δR​ .

For the (1S,3R) enantiomer, the C2 methylene and C3 methyl groups are positioned on the right side of the carbinyl plane. They experience shielding in the (R)-MTPA ester, resulting in a positive Δδ . Conversely, the C6 methylene is on the left, yielding a negative Δδ . The (1R,3S) enantiomer exhibits the exact inverse pattern.

Table 2: Diagnostic Δδ Signs for Absolute Configuration
Proton Location(1S,3R)-Enantiomer Δδ ( δS​−δR​ )(1R,3S)-Enantiomer Δδ ( δS​−δR​ )
H-2 (equatorial/axial) Positive (+)Negative (-)
H-3 (methine) Positive (+)Negative (-)
3-CH₃ (methyl) Positive (+)Negative (-)
H-6 (equatorial/axial) Negative (-)Positive (+)
H-5 (equatorial/axial) Negative (-)Positive (+)

Note: By mapping the experimental Δδ values to this table, the absolute configuration of the sample is unambiguously assigned.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, the derivatization protocol must be robust against moisture and kinetic resolution artifacts. The following methodology is designed as a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the unknown 3-methylcyclohexan-1-ol enantiomer in 0.5 mL of anhydrous deuterated pyridine (pyridine-d₅) in a dry NMR tube.

    • Causality: Pyridine acts as both the solvent and the base. It scavenges the HCl byproduct, driving the esterification to completion while preventing acid-catalyzed degradation or racemization of the stereocenters.

  • Derivatization: Add 15 μL of (R)-MTPA-Cl to the tube. Seal and shake vigorously. Prepare a second, identical NMR tube using (S)-MTPA-Cl.

  • In-Situ Validation (Incubation): Allow the reaction to proceed at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction directly in the NMR spectrometer. Confirm completion by observing the total disappearance of the free carbinol proton multiplet (~3.5 ppm) and the emergence of the downfield esterified carbinyl proton (~4.8 ppm).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra (minimum 600 MHz) for both tubes.

    • Causality: High magnetic field strength is critical to resolve the complex, overlapping multiplets inherent to the cyclohexane ring's axial and equatorial protons[4].

  • Spectral Analysis: Assign the proton resonances using 2D COSY/HSQC experiments. Calculate Δδ for each assigned proton and map the signs against Table 2 to finalize the assignment.

ExperimentalWorkflow Start Unknown Enantiomer (5 mg) Split Split into Two Dry NMR Tubes Start->Split Tube1 Add (R)-MTPA-Cl in Pyridine-d5 Split->Tube1 Tube2 Add (S)-MTPA-Cl in Pyridine-d5 Split->Tube2 NMR1 Acquire 1H NMR (S)-MTPA Ester Tube1->NMR1 2-4 hrs incubation NMR2 Acquire 1H NMR (R)-MTPA Ester Tube2->NMR2 2-4 hrs incubation Calc Calculate Δδ (δS - δR) NMR1->Calc NMR2->Calc Result Assign (1S,3R) or (1R,3S) Configuration Calc->Result

Step-by-step experimental workflow for Mosher ester NMR derivatization.

References

  • (1S,3R)-3-methylcyclohexan-1-ol - PubChem. National Institutes of Health (NIH).
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments.
  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. PubMed Central (PMC).
  • Multienzymatic Stereoselective Reduction of Tetrasubstituted Cyclic Enones to Halohydrins with Three Contiguous Stereogenic Centers. ACS Catalysis.

Sources

Comparative

diastereomeric ratio comparison of (1S,3R) and (1S,3S) 3-methylcyclohexan-1-ol

An In-depth Technical Guide to the Diastereomeric Ratio of (1S,3R) and (1S,3S) 3-Methylcyclohexan-1-ol Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of the (1S,3R) and (1S,3S)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Diastereomeric Ratio of (1S,3R) and (1S,3S) 3-Methylcyclohexan-1-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the (1S,3R) and (1S,3S) diastereomers of 3-methylcyclohexan-1-ol, with a focus on the factors influencing their diastereomeric ratio during synthesis and the analytical methods for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereochemical control and analysis.

Introduction: The Critical Role of Diastereoselectivity

In the realm of organic chemistry and pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Molecules with multiple stereocenters can exist as diastereomers—stereoisomers that are not mirror images of each other.[1] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, leading to different biological activities, toxicities, and pharmacokinetic profiles. Consequently, controlling and accurately measuring the diastereomeric ratio (d.r.) is a critical aspect of chemical synthesis.

This guide focuses on 3-methylcyclohexan-1-ol, a chiral molecule with two stereocenters at carbons 1 and 3. This gives rise to four possible stereoisomers. We will specifically compare the diastereomeric pair: (1S,3R)-3-methylcyclohexan-1-ol and (1S,3S)-3-methylcyclohexan-1-ol. These isomers are commonly referred to as cis and trans, respectively, based on the relative orientation of the hydroxyl and methyl groups on the cyclohexane ring.

  • (1S,3R)-3-methylcyclohexan-1-ol (cis-isomer) [2]

  • (1S,3S)-3-methylcyclohexan-1-ol (trans-isomer)

The ability to selectively synthesize one diastereomer over the other is a key challenge and a measure of the elegance of a synthetic route.

G cluster_cis (1S,3R)-3-methylcyclohexan-1-ol (cis) cluster_trans (1S,3S)-3-methylcyclohexan-1-ol (trans) cis_img cis_img trans_img trans_img

Caption: Chemical structures of the cis and trans diastereomers of 3-methylcyclohexan-1-ol.

Synthesis and Stereochemical Control

The most common and direct route to 3-methylcyclohexan-1-ol is the reduction of the corresponding ketone, 3-methylcyclohexanone. The stereochemical outcome of this reaction—the ratio of the cis to trans diastereomers—is dictated by the facial selectivity of the hydride attack on the carbonyl group.

The ketone exists in a conformational equilibrium, with the methyl group preferentially occupying the equatorial position to minimize steric strain. The incoming hydride reagent can then attack the carbonyl from either the axial or equatorial face.

  • Axial Attack: The hydride approaches from the top face (axial), leading to the formation of the trans alcohol where the hydroxyl group is in the equatorial position. This is generally the sterically less hindered approach.

  • Equatorial Attack: The hydride approaches from the bottom face (equatorial), encountering greater steric hindrance from the axial hydrogens at C3 and C5. This pathway leads to the formation of the cis alcohol with the hydroxyl group in the axial position.

The diastereomeric ratio is therefore a direct consequence of the competition between these two pathways. The choice of reducing agent is the primary tool for controlling this ratio.

G ketone 3-Methylcyclohexanone (Methyl Equatorial) axial_attack Axial Attack (Less Hindered) ketone->axial_attack [H⁻] equatorial_attack Equatorial Attack (More Hindered) ketone->equatorial_attack [H⁻] trans_product (1S,3S)-trans-3-methylcyclohexan-1-ol (Equatorial OH) axial_attack->trans_product cis_product (1S,3R)-cis-3-methylcyclohexan-1-ol (Axial OH) equatorial_attack->cis_product

Caption: Pathways for the reduction of 3-methylcyclohexanone to diastereomeric products.

Comparative Performance of Reducing Agents

The steric bulk of the hydride reagent is the deciding factor in pathway selection.

Reducing AgentDescriptionExpected Major ProductTypical Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄) A small, unhindered hydride source.cis-isomer (from equatorial attack)~80:20
Lithium Aluminum Hydride (LiAlH₄) Slightly bulkier than NaBH₄.cis-isomer (from equatorial attack)~75:25
L-Selectride® (Lithium tri-sec-butylborohydride) A very bulky and sterically demanding hydride source.trans-isomer (from axial attack)>5:95

Causality Behind Experimental Choices:

  • For the cis-isomer: Small hydride reagents like NaBH₄ can approach from the more sterically crowded equatorial face, albeit less favorably than the axial face. However, the transition state leading to the axial alcohol (cis product) is electronically preferred (Felkin-Anh model), often making it the major product with small reagents.

  • For the trans-isomer: To achieve high selectivity for the trans product, a sterically bulky reagent like L-Selectride is employed. Its large size effectively blocks the equatorial pathway, forcing the hydride to attack from the less hindered axial face, leading almost exclusively to the product with an equatorial hydroxyl group.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of 3-Methylcyclohexan-1-ol

Objective: To synthesize 3-methylcyclohexan-1-ol with a high diastereomeric ratio favoring the trans isomer using a sterically hindered reducing agent.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-methylcyclohexanone (1.12 g, 10 mmol) and 20 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride (1 M solution in THF, 12 mL, 12 mmol) to the stirred solution over 15 minutes, ensuring the temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours.

  • Quenching: Slowly and carefully quench the reaction by adding 5 mL of water, followed by 5 mL of 3 M sodium hydroxide solution, and finally 5 mL of 30% hydrogen peroxide. Caution: The quench can be exothermic.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product as a clear oil.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Principle: The cis and trans diastereomers are distinct chemical entities with different spatial arrangements. This results in their protons residing in slightly different chemical environments, leading to distinguishable signals in the ¹H NMR spectrum. The proton attached to the carbon bearing the hydroxyl group (H-1) is particularly diagnostic.

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the multiplet corresponding to the H-1 proton for each diastereomer.

      • cis-isomer (Axial OH): The H-1 proton is equatorial and typically appears as a broad singlet or narrow multiplet around 4.05 ppm .

      • trans-isomer (Equatorial OH): The H-1 proton is axial and exhibits large axial-axial couplings, resulting in a more complex multiplet (e.g., a triplet of triplets) shifted upfield, typically around 3.50 ppm .

  • Ratio Calculation: Carefully integrate the distinct signals corresponding to the H-1 proton of each diastereomer. The diastereomeric ratio is the ratio of these integration values.

    • d.r. = (Integration of cis H-1 signal) / (Integration of trans H-1 signal)

Protocol 3: Diastereomer Separation by Chiral HPLC

While diastereomers can often be separated by standard silica gel chromatography, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) offers superior resolution for analytical quantification. Polysaccharide-based CSPs are highly effective for this class of compounds.[3][4][5][6]

  • Column: CHIRAL ART Cellulose or Amylose column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index (RI) detector.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the 3-methylcyclohexan-1-ol mixture in the mobile phase.[4]

  • Analysis: Inject the sample. The two diastereomers will elute at different retention times due to their differential interactions with the chiral stationary phase. The ratio of the peak areas provides a precise measurement of the diastereomeric ratio.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_result Result start 3-Methylcyclohexanone reduction Reduction (e.g., L-Selectride) start->reduction workup Aqueous Work-up & Extraction reduction->workup purify Column Chromatography workup->purify product Purified Diastereomeric Mixture purify->product nmr ¹H NMR Spectroscopy product->nmr hplc Chiral HPLC product->hplc dr Diastereomeric Ratio (cis:trans) nmr->dr Integration Ratio hplc->dr Peak Area Ratio

Caption: Experimental workflow for the synthesis and analysis of 3-methylcyclohexan-1-ol diastereomers.

Conclusion

The diastereomeric ratio of (1S,3R) and (1S,3S) 3-methylcyclohexan-1-ol is a direct function of the synthetic methodology employed, specifically the steric nature of the hydride reagent used in the reduction of 3-methylcyclohexanone. By selecting an appropriately sized reagent, chemists can predictably favor the formation of either the cis or trans diastereomer with a high degree of selectivity. The accurate determination of the resulting diastereomeric ratio is readily achievable through standard analytical techniques, with ¹H NMR spectroscopy providing a rapid and reliable method for quantification. This guide equips researchers with the foundational knowledge and practical protocols necessary to control and analyze the stereochemical outcome of this important transformation.

References

  • PubChem. (n.d.). 3-Methylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3R)-3-methylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • PubChem. (n.d.). trans-3-Methylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Tamura, R., Watabe, K., et al. (1990). Asymmetric synthesis of 3-substituted-2-exo-methylenecyclohexanones via 1,5-diastereoselection by using a chiral amine. The Journal of Organic Chemistry.
  • Fernandes, C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules.
  • Sędłak, R., et al. (2026). Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH 4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation. MDPI. Retrieved from [Link]

  • Jayasena, A. S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Zaggout, F. R., et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Chegg. (2020). Solved The molecule (1R 3R)-3-methylcyclohexan-1-ol is shown. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of anti-1,3-Diols from C2-Symmetric Bis-Epoxides. Retrieved from [Link]

  • University of the Free State. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • MDPI. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from [Link]

Sources

Validation

Biocatalytic vs. Chemical Reduction for (1S,3R)-3-Methylcyclohexan-1-ol Synthesis: A Technical Comparison Guide

Executive Summary (1S,3R)-3-methylcyclohexan-1-ol is a highly valued chiral building block in pharmaceutical development and a key structural motif in flavor and fragrance chemistry (e.g., FEMA 3436 analogs). The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,3R)-3-methylcyclohexan-1-ol is a highly valued chiral building block in pharmaceutical development and a key structural motif in flavor and fragrance chemistry (e.g., FEMA 3436 analogs). The synthesis of this specific cis-diequatorial diastereomer requires precise control over both enantioselectivity and diastereoselectivity. This guide objectively compares traditional chemical reduction methods against modern biocatalytic approaches, analyzing the mechanistic causality, scalability, and experimental workflows of each paradigm.

Mechanistic Causality: Substrate Control vs. Catalyst Control

Chemical Reduction (Substrate-Controlled)

In conventional chemical reduction, stereochemical outcomes are governed almost entirely by the inherent steric bias of the substrate. When racemic 3-methylcyclohexanone is reduced using standard hydride donors (e.g., NaBH4​ ) or Meerwein–Ponndorf–Verley (MPV) catalysts like MOF-808, the hydride preferentially attacks the carbonyl carbon from the less sterically hindered axial face[1]. This trajectory pushes the resulting hydroxyl group into the thermodynamically stable equatorial position. Because the C3 methyl group is also equatorial, the reaction yields the cis-diequatorial diastereomer[1].

However, because the starting ketone is racemic, this substrate-controlled approach inevitably produces a racemic mixture of (1S,3R)- and (1R,3S)-3-methylcyclohexanol. Achieving absolute stereocontrol chemically requires either pre-resolving the starting ketone or employing complex, expensive chiral transition-metal catalysts (e.g., Ru-BINAP/DPEN complexes)[2].

Biocatalytic Reduction (Catalyst-Controlled)

Conversely, biocatalytic reduction relies on strict catalyst control. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) feature highly evolved, rigid chiral binding pockets[3]. When exposed to racemic 3-methylcyclohexanone, an engineered KRED performs a kinetic resolution: it selectively binds the (R)-enantiomer and restricts hydride delivery exclusively to a single face of the carbonyl. This yields optically pure (1S,3R)-3-methylcyclohexan-1-ol (>99% ee, >99% de), leaving the (S)-ketone unreacted[4]. The unreacted enantiomer can subsequently be separated or racemized in situ to achieve a Dynamic Kinetic Resolution (DKR).

Stereochem cluster_chem Chemical Reduction (e.g., NaBH4) cluster_bio Biocatalytic Reduction (KRED) Racemic Racemic 3-Methylcyclohexanone (R) and (S) Enantiomers Chem_Cat Axial Hydride Attack (Substrate-Controlled) Racemic->Chem_Cat Bio_Cat Enantioselective Pocket Binding (Catalyst-Controlled) Racemic->Bio_Cat Mix Racemic cis-3-Methylcyclohexanol (1S,3R) & (1R,3S) Chem_Cat->Mix Thermodynamic preference for equatorial OH Pure Pure (1S,3R)-3-Methylcyclohexanol >99% ee, >99% de Bio_Cat->Pure Kinetic Resolution Reduces only (R)-isomer Unreacted Unreacted (S)-Ketone (Recovered or Racemized) Bio_Cat->Unreacted

Fig 1. Stereochemical divergence between chemical reduction and biocatalytic kinetic resolution.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of standard chemical reduction, asymmetric chemical hydrogenation, and biocatalytic reduction for synthesizing the target cis-isomer.

ParameterStandard Chemical ( NaBH4​ )Asymmetric Chemical (Ru-BINAP)[2]Biocatalytic (KRED/ADH)[3]
Starting Material Racemic KetoneEnantiopure (R)-KetoneRacemic Ketone
Diastereomeric Excess ~85-90% (cis favored)>94%>99%
Enantiomeric Excess 0% (Racemic product)>95%>99%
Reaction Conditions -20 °C to RT, Organic SolventHigh Pressure H2​ (4 atm), 25 °CAqueous Buffer, 30 °C, 1 atm
Catalyst Loading Stoichiometric (0.5 - 1.0 eq)0.1 - 1.0 mol%1 - 5 wt% (Enzyme)
Sustainability (E-factor) High (Solvent/Boron waste)Medium (Heavy metal recovery)Low (Aqueous, biodegradable)

Self-Validating Experimental Protocols

Protocol A: Chemical Diastereoselective Reduction ( NaBH4​ )

Objective: Synthesis of racemic cis-3-methylcyclohexanol. Causality & Validation: The use of ethanol as a protic solvent stabilizes the transition state via hydrogen bonding. The reaction is self-validating via Thin Layer Chromatography (TLC); the disappearance of the UV-active/stainable ketone spot confirms hydride consumption.

Step-by-Step Methodology:

  • Dissolve racemic 3-methylcyclohexanone (1.0 eq) in anhydrous ethanol (0.5 M concentration) and cool the flask to 0 °C in an ice bath.

  • Add NaBH4​ (0.5 eq) portion-wise to control the exothermic release of hydrogen gas.

  • Remove the ice bath and stir the mixture for 2 hours at room temperature.

  • Quench the reaction by carefully adding 1M HCl dropwise. Validation: The cessation of gas evolution confirms the complete destruction of excess hydride.

  • Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the racemic cis-alcohol mixture.

Protocol B: Biocatalytic Kinetic Resolution (KRED/GDH System)

Objective: Enantio- and diastereoselective synthesis of (1S,3R)-3-methylcyclohexan-1-ol. Causality & Validation: This protocol utilizes a Glucose Dehydrogenase (GDH) cofactor recycling system. The oxidation of D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid) irreversibly drives the thermodynamic equilibrium forward. The continuous drop in pH (due to gluconic acid formation) requires base titration, serving as a real-time, self-validating macroscopic indicator of enzymatic turnover.

Step-by-Step Methodology:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ .

  • Dissolve D-glucose (1.5 eq relative to the target (R)-enantiomer) and the cofactor NADP+ (0.01 eq) into the buffer.

  • Add racemic 3-methylcyclohexanone (1.0 eq, typically at a 50-100 mM concentration). Note: 5% v/v DMSO can be added to aid substrate solubility.

  • Introduce the engineered KRED (2-5 wt% relative to substrate) and GDH (1 wt%).

  • Incubate the reaction at 30 °C with orbital shaking (150 rpm). Maintain the pH strictly at 7.0 by the dropwise addition of 1M NaOH via an autotitrator.

  • Validation: Once base consumption halts, the kinetic resolution has reached its maximum theoretical conversion (~50%).

  • Extract the aqueous phase with ethyl acetate to isolate pure (1S,3R)-3-methylcyclohexan-1-ol and the unreacted (S)-ketone. Separate via flash chromatography if necessary.

Cofactor Ketone (R)-3-Methylcyclohexanone KRED KRED Enzyme Ketone->KRED Alcohol (1S,3R)-3-Methylcyclohexanol KRED->Alcohol Reduction NAD NAD(P)+ KRED->NAD GDH Glucose Dehydrogenase NADH NAD(P)H GDH->NADH Hydride Recovery Gluconolactone Gluconolactone GDH->Gluconolactone Oxidation NADH->KRED Hydride Transfer NAD->GDH Glucose D-Glucose Glucose->GDH

Fig 2. Self-validating GDH/Glucose cofactor recycling system driving KRED reduction forward.

Sources

Comparative

Validating the Absolute Stereochemistry of (1S,3R)-3-Methylcyclohexan-1-ol: A Comparative Guide to Mosher’s Ester Method vs. Alternatives

Determining the absolute configuration of chiral secondary alcohols is a critical quality control step in pharmaceutical development, asymmetric synthesis, and natural product characterization. The molecule (1S,3R)-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the absolute configuration of chiral secondary alcohols is a critical quality control step in pharmaceutical development, asymmetric synthesis, and natural product characterization. The molecule (1S,3R)-3-methylcyclohexan-1-ol presents a unique analytical challenge: it is a low-molecular-weight, conformationally flexible compound that remains liquid at room temperature. This physical state renders direct single-crystal X-ray crystallography impossible without heavy-atom derivatization.

This guide provides an objective, data-driven comparison of Mosher's ester method —the gold standard NMR technique for such substrates—against modern alternatives like Vibrational Circular Dichroism (VCD) and Chiral Chromatography. By understanding the causality behind these techniques, researchers can select the most robust self-validating workflow for stereochemical assignment.

The Gold Standard: Mosher's Ester Method (NMR)

Mechanism and Causality

Mosher's method relies on the anisotropic shielding effect generated by a phenyl ring in a chiral derivatizing agent. By reacting the chiral alcohol with the enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), two diastereomeric esters are formed.

In the preferred extended conformation of the MTPA ester, the carbinol proton (H1), the carbonyl oxygen, and the trifluoromethyl group are coplanar. The phenyl group sits out of this plane, exerting a diamagnetic shielding effect on the protons located on its side of the molecule. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ) for protons adjacent to the stereocenter, researchers can map the spatial arrangement of substituents and unambiguously assign the absolute configuration 1 [1].

Self-Validating Protocol: Mosher's Ester Derivatization

This protocol is designed to be self-validating; the success of the derivatization is internally confirmed by the downfield shift of the carbinol proton in the resulting NMR spectrum2 [2].

  • Preparation of (S)-MTPA Ester: In a dry, inert NMR tube, dissolve 2–5 mg of (1S,3R)-3-methylcyclohexan-1-ol in 0.5 mL of anhydrous CDCl₃. Add 1.5 equivalents of anhydrous pyridine (acts as both base and catalyst), followed by 1.2 equivalents of (R)-MTPA-Cl. (Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority shifts).

  • Preparation of (R)-MTPA Ester: In a separate dry NMR tube, repeat the procedure using (S)-MTPA-Cl.

  • Reaction Verification: Allow the sealed tubes to stand at room temperature for 4–6 hours. Self-Validation Check: Confirm reaction completion by observing the disappearance of the free carbinol proton signal (~3.5 ppm) and the appearance of the esterified carbinol proton shifted downfield (~4.8–5.2 ppm).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra (e.g., 600 MHz) for both samples.

  • Data Analysis: Extract the chemical shifts ( δ ) for the ring protons (C2 and C6). Calculate ΔδSR=δS​−δR​ .

MosherWorkflow Start Chiral Alcohol (1S,3R)-3-methylcyclohexan-1-ol R_MTPA React with (R)-MTPA-Cl (yields S-MTPA ester) Start->R_MTPA S_MTPA React with (S)-MTPA-Cl (yields R-MTPA ester) Start->S_MTPA NMR_S Acquire 1H NMR Extract δS R_MTPA->NMR_S NMR_R Acquire 1H NMR Extract δR S_MTPA->NMR_R Calc Calculate ΔδSR = δS - δR NMR_S->Calc NMR_R->Calc Model Apply Mosher Model Map (+) and (-) Δδ values Calc->Model Result Confirm (1S) Absolute Configuration Model->Result

Caption: Workflow for Mosher's ester derivatization and NMR analysis.

Representative Quantitative Data

For a (1S) stereocenter, the Mosher model dictates that protons on the right side of the projection (C2) will be shielded in the S-ester ( Δδ<0 ), while protons on the left side (C6) will be shielded in the R-ester ( Δδ>0 ).

Proton Position δ for (S)-MTPA Ester (ppm) δ for (R)-MTPA Ester (ppm) ΔδSR ( δS​−δR​ )Structural Implication
H-2 (equatorial) 1.681.79-0.11 C2 is on the right side of the MTPA plane
H-2 (axial) 1.251.34-0.09 C2 is on the right side of the MTPA plane
H-6 (equatorial) 1.951.82+0.13 C6 is on the left side of the MTPA plane
H-6 (axial) 1.481.38+0.10 C6 is on the left side of the MTPA plane

Conclusion: The distribution of positive and negative Δδ values unambiguously confirms the (1S) absolute configuration at the carbinol carbon.

Alternative Methodologies

Alternative A: Vibrational Circular Dichroism (VCD)

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Unlike electronic CD, VCD does not require a UV chromophore, making it highly suitable for aliphatic rings like 3-methylcyclohexanol3 [3].

Protocol:

  • Experimental Acquisition: Dissolve 5–15 mg of the sample in CDCl₃. Acquire the experimental IR and VCD spectra using a VCD spectrometer (requires 1–4 hours for adequate signal-to-noise ratio).

  • Computational Modeling: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to model the conformational ensemble of the (1S,3R) enantiomer.

  • Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum and compare the signs of the major VCD bands against the experimental data to assign the absolute configuration 4 [4].

Alternative B: Single-Crystal X-Ray Crystallography

While X-ray diffraction is the ultimate "gold standard" for 3D spatial mapping, it is heavily restricted by the physical state of the analyte. Because (1S,3R)-3-methylcyclohexan-1-ol is a liquid, it must undergo synthetic derivatization (e.g., conversion to a p-nitrobenzoate ester) to induce crystallization. This adds significant time and relies on the unpredictable thermodynamics of crystal growth.

Alternative C: Chiral Chromatography (HPLC/GC)

Chiral stationary phases easily separate the enantiomers of 3-methylcyclohexanol to determine enantiomeric excess (ee). However, chromatography is strictly a comparative technique. Without a pre-validated reference standard of known absolute configuration, it cannot independently assign the (1S,3R) stereochemistry.

Method Selection Logic & Comparative Analysis

MethodSelection Sample Sample: (1S,3R)-3-methylcyclohexan-1-ol (Liquid, Low MW) IsSolid Is it a crystalline solid? Sample->IsSolid XRay X-Ray Crystallography (Requires derivatization to solid) IsSolid->XRay Yes IsLiquid Liquid state analysis required IsSolid->IsLiquid No HasChromophore Derivatization possible? IsLiquid->HasChromophore Mosher Mosher's Ester Method (NMR-based, definitive) HasChromophore->Mosher Yes (-OH group) VCD VCD Spectroscopy (Requires DFT, no derivatization) HasChromophore->VCD No/Avoid rxn

Caption: Decision logic for selecting absolute stereochemistry validation methods.

Performance Comparison Table
FeatureMosher's Ester Method (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-RayChiral GC/HPLC
Primary Output Absolute ConfigurationAbsolute ConfigurationAbsolute ConfigurationEnantiomeric Excess (ee)
Sample State Required Solution (CDCl₃)Neat Liquid or SolutionHigh-Quality Single CrystalSolution
Sample Amount 1–5 mg5–15 mg (Recoverable)< 1 mg< 1 mg
Derivatization Required (MTPA-Cl)None Required (for liquids)None
Turnaround Time 4–6 hours1–2 days (due to DFT compute time)Days to Weeks (crystal growth)Minutes (if standard exists)
Limitations Steric hindrance can skew conformationsRequires heavy computational resourcesLiquid samples cannot be run directlyCannot assign absolute configuration blindly

Conclusion

For low-molecular-weight, liquid secondary alcohols like (1S,3R)-3-methylcyclohexan-1-ol, Mosher's ester method remains the most efficient and definitive analytical choice. It bypasses the crystallization bottleneck of X-ray diffraction and avoids the heavy computational overhead required for VCD, providing unambiguous stereochemical assignment through direct, self-validating NMR observation.

References

  • Benchchem.Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
  • Hoye, T. R., et al. (Nature Protocols).Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • BioTools.ABSOLUTE CONFIGURATION BY VCD.
  • Spectroscopy Europe.Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).

Sources

Validation

retention time comparison of 3-methylcyclohexanol stereoisomers on chiral stationary phases

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating chromatographic strategies for the resolution of cyclic chiral alcohols. Executive Summary The separation...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating chromatographic strategies for the resolution of cyclic chiral alcohols.

Executive Summary

The separation of 3-methylcyclohexanol stereoisomers is a critical analytical step in asymmetric synthesis, biocatalytic profiling (such as the enzymatic reduction of 3-methylcyclohexanone), and the development of chiral pharmaceuticals. Because 3-methylcyclohexanol possesses two stereogenic centers (C1 and C3), it exists as four distinct stereoisomers: a pair of trans enantiomers ((1R,3R) and (1S,3S)) and a pair of cis enantiomers ((1R,3S) and (1S,3R))[1].

This guide objectively compares the retention times, separation factors ( α ), and mechanistic efficiencies of resolving these stereoisomers across different Chiral Stationary Phases (CSPs), specifically focusing on derivatized β -cyclodextrin gas chromatography (GC) columns and liquid-phase Metal-Organic Frameworks (MOFs).

Mechanistic Insights: Causality in Chiral Recognition

As a Senior Application Scientist, I approach chiral separation not as a trial-and-error exercise, but as a predictable thermodynamic system. The separation of 3-methylcyclohexanol on a cyclodextrin-based CSP relies on a delicate balance of inclusion complexation and surface dipole interactions .

  • Cavity Sizing: β -cyclodextrin (composed of 7 glucopyranose units) is the universally preferred CSP core for 3-methylcyclohexanol. Its internal cavity diameter (approx. 6.0–6.5 Å) perfectly accommodates the 6-membered cyclohexyl ring, whereas α -cyclodextrin is too restrictive and γ -cyclodextrin is too cavernous to provide rigid stereochemical differentiation[2].

  • The Role of Derivatization: Injecting free 3-methylcyclohexanol often results in peak tailing and poor enantioselectivity (co-elution around 24.3 minutes under standard temperature programming)[3]. This occurs because the highly polar free hydroxyl group hydrogen-bonds with residual silanols on the fused silica capillary. By converting the analyte into an acetate or trifluoroacetate (TFA) ester, we achieve two mechanistic upgrades:

    • Volatility Enhancement: Lowers the required elution temperature, which thermodynamically increases the separation factor ( α )[4].

    • Shift in Recognition Mechanism: Derivatization shifts the interaction from purely inclusion-dominated to a hybrid model where the acyl group interacts laterally with the derivatized mouth of the cyclodextrin (e.g., the trifluoroacetyl groups on CHIRALDEX B-TA), amplifying chiral recognition[2].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols represent self-validating systems where the completion of the derivatization step can be confirmed by the absence of the broad free-alcohol peak in the final chromatogram.

Protocol A: Trifluoroacetylation & Analysis on CHIRALDEX B-TA

Optimized for rapid, isothermal enantiomeric separation.

  • Sample Preparation: Dissolve 2 mmol of racemic 3-methylcyclohexanol in 1 mL of anhydrous dichloromethane.

  • Derivatization: Add 3 mmol of trifluoroacetic anhydride (TFAA) and a catalytic amount of anhydrous sodium sulfate. Stir at 40 °C for 30 minutes.

  • Quenching: Quench with saturated NaHCO3​ , extract the organic layer, and dry over Na2​SO4​ .

  • GC Conditions:

    • Column: CHIRALDEX B-TA (Trifluoroacetylated β -cyclodextrin), 10 m × 0.25 mm ID[2].

    • Carrier Gas: Nitrogen at 2 psi.

    • Oven Temperature: Isothermal at 65 °C.

    • Injection: Split ratio 100:1.

Protocol B: Acetylation & Analysis on CP Chirasil-DEX CB

Optimized for baseline resolution of complex mixtures and biocatalytic cascades.

  • Solvent-Free Derivatization: Combine 2 mmol of 3-methylcyclohexanol, 3 mmol of glacial acetic acid, and 0.06 mmol of elemental iodine ( I2​ ) as a catalyst in a 3 mL amber screw-cap vial[5].

  • Reaction: Stir at 100 °C for 48 hours. The use of I2​ prevents the isomerization of the chiral carbons, ensuring the stereochemical integrity of the (1S,3S) or (1R,3R) centers[4].

  • Extraction: Dissolve the product in 1 mL dichloromethane and filter.

  • GC Conditions:

    • Column: CP Chirasil-DEX CB, 25 m × 0.32 mm × 0.25 µm[6].

    • Oven Temperature: 70 °C, ramped at 5 °C/min to 160 °C, then 10 °C/min to 200 °C.

G Start 3-Methylcyclohexanol (4 Stereoisomers) Deriv1 Trifluoroacetylation (TFAA / CH2Cl2) Start->Deriv1 Deriv2 Acetylation (Acetic Acid / I2) Start->Deriv2 Direct Direct Injection (Free Alcohol) Start->Direct Sub-optimal CSP1 CHIRALDEX B-TA (Isothermal 65°C) Deriv1->CSP1 CSP2 CP Chirasil-DEX CB (Temp Programmed) Deriv2->CSP2 CSP3 Standard Chiral GC (e.g., β-DEX 120) Direct->CSP3 Mech1 Lateral Surface Interaction High α (1.05 - 1.09) CSP1->Mech1 Mech2 Hybrid Inclusion/Surface Baseline Resolution CSP2->Mech2 Mech3 Silanol Tailing Co-elution Risk CSP3->Mech3 Elution1 Rapid Elution (3.29 & 4.33 min) Mech1->Elution1 Elution2 Complete Stereoisomer Separation Mech2->Elution2 Elution3 Delayed Elution (~24.3 min) Mech3->Elution3

Workflow of 3-methylcyclohexanol stereoisomer separation via direct and derivatization methods.

Quantitative Data Comparison

The following table synthesizes experimental retention data across different stationary phases, highlighting the stark performance contrast between derivatized and underivatized methodologies.

Analytical MethodStationary Phase (Column)Analyte StateTemp. ProfileRetention Time (min)Separation Factor ( α )Performance Notes
Gas Chromatography CHIRALDEX B-TA (10 m)TrifluoroacetylatedIsothermal (65 °C)3.29 / 4.331.05 / 1.09Excellent speed; surface interaction dominant[2].
Gas Chromatography CP Chirasil-DEX CB (25 m)AcetylatedProgrammed (70–200 °C)Baseline resolvedUp to 1.95*Gold standard for resolving all 4 stereoisomers without isomerization[4][6].
Gas Chromatography Generic Chiral GCFree AlcoholProgrammed (50–185 °C)~24.3 (co-elution)N/APoor resolution; significant tailing due to free -OH group[3].
Liquid Chromatography MOF (Metal-Organic Framework)Free AlcoholIsocratic (DCM/MeOH)VariableVariableCis/trans separation driven by entropic confinement; limited enantiomeric resolution[7].

*Note: α values for acetylated cyclic alcohols on Chirasil-DEX CB generally range from 1.44 to 3.00 depending on the specific steric bulk of the ring substituents[5].

Alternative Liquid-Phase Strategies (HPLC/MOFs)

While GC remains the dominant technique for volatile cyclic alcohols, recent advancements in Metal-Organic Frameworks (MOFs) have introduced viable liquid-phase alternatives. When analyzing cis/trans-3-methylcyclohexanol mixtures via HPLC using a dichloromethane/methanol mobile phase, MOFs achieve separation through a unique mechanism. The separation factor increases as the methanol fraction decreases. This is driven by an interplay between entropic effects (the physical confinement of the stereoisomers within the rigid, sub-nanometer cages of the MOF) and enthalpic effects (hydrogen bonding between the free hydroxyl group of the isomer and the MOF framework)[7]. However, for strict enantiomeric resolution (e.g., separating (1S,3S) from (1R,3R)), derivatized β -cyclodextrin GC columns remain vastly superior in both resolution and throughput.

References

  • "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis." Repositori Obert UdL. Available at:[Link]

  • "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis." National Center for Biotechnology Information (PMC). Available at: [Link]

  • "Growth Curves of Filamentous Fungi for Utilization in Biocatalytic Reduction of Cyclohexanones." SciSpace. Available at:[Link]

  • "Stereoselective Double Reduction of 3-Methyl-2-cyclohexenone, by Use of Palladium and Platinum Nanoparticles, in Tandem with Alcohol Dehydrogenase." ResearchGate. Available at: [Link]

  • "Stereoisomerism and Chirality Guide." Scribd. Available at:[Link]

  • "Adsorptive separation on metal–organic frameworks in the liquid phase." RSC Publishing. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(1S,3R)-3-methylcyclohexan-1-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal of (1S,3R)-3-methylcyclohexan-1-ol Executive Summary (1S,3R)-3-methylcyclohexan-1-ol is a specialized stereoisomer of 3-methylcyclohexanol utilized extensively in proteomics...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (1S,3R)-3-methylcyclohexan-1-ol

Executive Summary

(1S,3R)-3-methylcyclohexan-1-ol is a specialized stereoisomer of 3-methylcyclohexanol utilized extensively in proteomics research, protein denaturation, and complex organic syntheses[1]. While highly valuable for disrupting protein structures to study isolated complexes[1], its physicochemical profile introduces specific operational risks—namely, combustibility and inhalation toxicity[2]. This guide provides drug development professionals and application scientists with a self-validating, causally driven methodology for the safe handling, spill response, and final disposal of this compound.

Physicochemical Causality & Hazard Profile

To design a robust and compliant disposal protocol, one must first understand the compound's intrinsic properties. Laboratory safety measures are not arbitrary; they are directly dictated by the chemical's thermodynamic and toxicological metrics.

PropertyValueOperational Implication (Causality)
Boiling Point 162–164 °C[2]Moderate volatility; requires localized exhaust to prevent vapor accumulation.
Flash Point 62 °C (144 °F) Closed Cup[2]Combustible liquid[3]. Above 62 °C, explosive vapor/air mixtures may form[2].
Density 0.914 - 0.92 g/mL[2][4]Floats on water. Aqueous fire suppression (water jets) may spread the chemical.
GHS Classification H227, H332[2][3]Combustible liquid; Harmful if inhaled. Mandates strict respiratory protection.
Incompatibilities Strong oxidizing agents[4]Risk of exothermic reaction. Must be strictly segregated in waste streams.

Operational Logistics & Pre-Disposal Handling

Before generating waste, laboratories must establish an environment that preemptively mitigates the risks of (1S,3R)-3-methylcyclohexan-1-ol.

  • Engineering Controls: All transfers and experiments must occur within a certified chemical fume hood. Causality: The compound is harmful if inhaled (H332) and irritating to the upper respiratory tract[2]. Maintaining proper face velocity ensures vapors are drawn away from the operator's breathing zone.

  • Personal Protective Equipment (PPE): Nitrile gloves, splash goggles, and a flame-resistant lab coat[3]. If engineering controls fail or exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is required[4].

Standard Operating Procedure: Waste Disposal

This step-by-step methodology ensures regulatory compliance and prevents adverse laboratory incidents.

  • Chemical Segregation: Isolate (1S,3R)-3-methylcyclohexan-1-ol waste from strong oxidizers (e.g., peroxides, nitric acid)[4]. Causality: Mixing combustible organics with oxidizers lowers the activation energy required for ignition, risking spontaneous combustion.

  • Primary Containment: Collect the waste in a high-density polyethylene (HDPE) or glass carboy. Use a vented funnel during active collection to prevent pressure build-up from ambient temperature fluctuations.

  • Labeling & Documentation: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark explicitly as "Combustible Liquid" and "Toxic by Inhalation."

  • Storage: Store the sealed container in a dedicated, grounded flammables cabinet[3]. Ensure the ambient temperature remains strictly below 50 °C to maintain a critical safety margin below the 62 °C flash point[2].

  • Final Disposition: Do not discharge into the municipal sewer system. The compound must be manifested and routed to an approved hazardous waste facility for high-temperature incineration[3].

DisposalWorkflow Gen Waste Generation: (1S,3R)-3-methylcyclohexan-1-ol Seg Segregation: Isolate from Oxidizers Gen->Seg Check Compatibility Cont Primary Containment: HDPE Vented Carboy Seg->Cont Transfer Store Storage: Flammables Cabinet (<50°C) Cont->Store Label & Seal Disp Final Disposition: High-Temp Incineration Store->Disp Vendor Transport

Workflow for the segregation, containment, and incineration of combustible waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to mitigate inhalation risks and fire hazards.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Maximize room ventilation and eliminate all ignition sources (e.g., hot plates, static charges)[5].

  • Don PPE: Responders must wear a respirator with organic vapor cartridges, heavy-duty nitrile gloves, and chemical-resistant boots[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[6]. Causality: Using combustible absorbents (like sawdust) creates a secondary fire hazard when soaked with a combustible liquid.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a sealable hazardous waste drum[5].

  • Decontamination: Wash the spill surface with soap and water to remove residual organic traces, preventing long-term off-gassing[4].

SpillResponse Spill Spill Detected Vent Ensure Ventilation & Remove Ignition Spill->Vent PPE Don PPE (Respirator/Nitrile) Vent->PPE Absorb Absorb with Inert Sand PPE->Absorb Collect Seal in Hazard Drum Absorb->Collect

Step-by-step emergency response and containment protocol for accidental chemical releases.

Self-Validating Quality Control in Waste Management

To build a trustworthy and foolproof operational environment, laboratories must implement self-validating checks that continuously verify the integrity of the disposal protocol:

  • Mass Balance Tracking: Weigh the dispensed chemical at the start of the workflow and compare it against the collected waste mass (accounting for reaction stoichiometry). A discrepancy of >5% acts as a self-validating alert, indicating potential vapor loss (an inhalation hazard) or unrecorded micro-spills.

  • Routine Vapor Monitoring: Utilize photoionization detectors (PIDs) near the waste storage area. A baseline reading of 0 ppm validates the integrity of the sealed containers. Any spike in ppm immediately invalidates the containment status, triggering a mandatory inspection of the carboy seals and ventilation systems.

References

  • [4] Santa Cruz Biotechnology. "SAFETY DATA SHEET: 3-Methylcyclohexanol, mixture of cis and trans." scbt.com. 4

  • [5] ChemicalBook. "3-Methylcyclohexanol - Safety Data Sheet." chemicalbook.com. 5

  • [1] Smolecule. "Buy 3-Methylcyclohexanol | 591-23-1." smolecule.com. 1

  • [6] Apollo Scientific. "3-Methylcyclohexanol - Safety Data Sheet." apolloscientific.co.uk. 6

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11566, 3-Methylcyclohexanol." nih.gov. 2

  • [3] Synerzine. "3-Methylcyclohexanol Safety Data Sheet." synerzine.com. 3

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S,3R)-3-methylcyclohexan-1-ol

As researchers and drug development professionals, our work with specialized chemical entities like (1S,3R)-3-methylcyclohexan-1-ol demands a safety protocol that is both robust and intuitive. This guide moves beyond a s...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with specialized chemical entities like (1S,3R)-3-methylcyclohexan-1-ol demands a safety protocol that is both robust and intuitive. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection. Our objective is to build a culture of safety grounded in a deep understanding of the material's properties, ensuring that every operational step is self-validating and secure. This approach is mandated by overarching safety frameworks such as the OSHA Laboratory Standard (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan (CHP) detailing procedures for safe chemical use.[1][2][3]

Foundational Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the critical first step in risk mitigation. While specific data for the (1S,3R)-3-methylcyclohexan-1-ol stereoisomer is limited, we must, by prudent practice, adopt the hazard profile of the more broadly studied 3-methylcyclohexanol. This compound presents a dual threat: significant health hazards upon exposure and physical hazards related to its combustibility.

The primary routes of exposure are inhalation, skin contact, and ingestion.[4] The substance is classified as harmful through all these routes and is a known irritant to the skin, eyes, and respiratory system.[5][6] Prolonged contact can lead to more severe conditions like dermatitis.[4][6] Physically, it is a combustible liquid with a flash point of 62°C, meaning it can form explosive vapor/air mixtures above this temperature.[4][6][7]

Hazard CategorySpecific RiskRationale for Protection
Health Hazards Harmful if inhaled, swallowed, or in contact with skin.[5]Requires a barrier to prevent dermal absorption and respiratory protection to prevent inhalation of vapors.
Causes serious eye and skin irritation.[5]Mandates direct protection for eyes and skin to prevent contact and subsequent irritation.
May cause respiratory irritation.[5]Necessitates adequate ventilation or respiratory protection to shield the respiratory tract from irritating vapors.
Physical Hazards Combustible Liquid (Flash Point: 62°C).[4][7]Demands control of ignition sources and use of appropriate fire-resistant or non-static-generating PPE.[8][9]
Vapors may form explosive mixtures with air.[4][6]Requires handling in well-ventilated areas and away from any potential ignition sources.[10]

Core PPE Protocols: A Multi-Layered Defense System

The selection of PPE is not a one-size-fits-all directive; it must be scaled to the specific experimental conditions. The following protocols are divided into "Standard" for small-quantity, well-controlled procedures and "Enhanced" for operations involving larger volumes or increased risk of exposure.

Eye and Face Protection
  • Standard Protocol (e.g., <100 mL, within a fume hood):

    • Action: Wear ANSI Z87.1-compliant safety glasses with side shields.

    • Causality: This provides fundamental protection against minor, accidental splashes during controlled transfers. OSHA mandates eye protection for tasks with potential eye injury risks.[11][12]

  • Enhanced Protocol (e.g., >100 mL, potential for splashing, open bench work):

    • Action: Wear indirectly vented chemical splash goggles.[13]

    • Action: For significant splash risks (e.g., transfers from large containers), supplement goggles with a full-face shield.[9][11][14]

    • Causality: Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[15] A face shield adds a critical layer of protection for the entire face.

Hand Protection
  • Standard Protocol (Incidental Contact):

    • Action: Wear nitrile gloves with a minimum thickness of 4 mil.[16]

    • Action: Inspect gloves for any signs of degradation or puncture before use.

    • Action: Remove and replace gloves immediately upon any suspected contact with the chemical.

    • Causality: Nitrile provides good chemical resistance for incidental contact with alcohols.[15] The "immediate replacement" rule is crucial as breakthrough time is not infinite.

  • Enhanced Protocol (Intentional or Prolonged Contact):

    • Action: Wear heavier-duty chemical-resistant gloves (e.g., neoprene or thicker nitrile).

    • Action: Consider double-gloving for critical operations.

    • Causality: Thicker, more robust gloves offer extended protection and greater mechanical strength, which is vital when handling larger quantities or performing tasks with a higher likelihood of prolonged contact.

Body Protection
  • Standard Protocol:

    • Action: Wear a standard laboratory coat (preferably 100% cotton) buttoned completely.[16]

    • Action: Ensure legs are covered with long pants and wear closed-toe shoes.[16]

    • Causality: A lab coat provides a removable barrier to protect skin and personal clothing from minor spills and contamination.

  • Enhanced Protocol:

    • Action: Wear a flame-resistant lab coat.[16]

    • Action: Use a chemical-resistant apron made of a material like PVC over the lab coat.[14]

    • Causality: Given the combustibility of 3-methylcyclohexanol, a flame-resistant lab coat is a prudent measure when handling larger volumes.[16] A chemical-resistant apron provides an additional, impermeable barrier against significant splashes.

Respiratory Protection

The primary defense against respiratory exposure is the use of engineering controls.

  • Standard Protocol:

    • Action: Handle (1S,3R)-3-methylcyclohexan-1-ol exclusively within a certified chemical fume hood.[8][13][16]

    • Causality: A fume hood is an engineering control designed to capture and exhaust hazardous vapors, providing the highest level of respiratory protection by preventing inhalation at the source.[17]

  • Enhanced Protocol (In case of ventilation failure or for spill cleanup):

    • Action: Use a NIOSH-approved respirator equipped with an organic vapor cartridge.

    • Action: Personnel must be properly fit-tested and trained in respirator use as per OSHA's Respiratory Protection Standard (29 CFR 1910.134).[17][18]

    • Causality: In situations where engineering controls are compromised or insufficient, a correctly selected and fitted respirator is the necessary last line of defense to prevent the inhalation of harmful vapors.[8][15]

Operational and Disposal Plans

Safe handling extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the lab.

Safe Handling and Storage Workflow
  • Procurement: Ensure a Safety Data Sheet (SDS) is received with the chemical and is readily accessible to all lab personnel.[2][18]

  • Pre-Use Area Check: Before handling, confirm the work area (preferably a fume hood) is clean, and all ignition sources (hot plates, open flames, spark-producing equipment) are removed.[4][9]

  • Donning PPE: Don the appropriate level of PPE as determined by your risk assessment (see Section 4).

  • Transfer: When transferring, use the smallest practical quantities. For transfers between metal containers, ensure they are properly bonded and grounded to prevent static discharge.[9]

  • Post-Use: Tightly close the container immediately after use.[5][8]

  • Doffing & Hygiene: Remove PPE carefully to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling the chemical.[5]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials.[5][10]

Spill Response Protocol (Minor Spills <100 mL)
  • Alert personnel in the immediate area.

  • Wearing your enhanced protocol PPE (including respiratory protection if ventilation is poor), contain the spill.

  • Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[4][5][7]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[6]

  • Decontaminate the spill area.

Waste Disposal Plan
  • Segregation: Collect all waste materials contaminated with (1S,3R)-3-methylcyclohexan-1-ol (including excess reagent, contaminated absorbents, and disposable PPE) in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Disposal methods may include controlled incineration.[5][6] Never dispose of this chemical down the drain.

Logical Framework for PPE Selection

To ensure a consistent and logical approach to safety, this decision-making workflow should be mentally or formally reviewed before any procedure involving (1S,3R)-3-methylcyclohexan-1-ol.

PPE_Decision_Workflow start Start: Procedure with (1S,3R)-3-methylcyclohexan-1-ol assess_scale Assess Task Scale start->assess_scale assess_ventilation Assess Ventilation assess_scale->assess_ventilation < 100 mL (Small Scale) assess_splash Assess Splash Potential assess_scale->assess_splash > 100 mL (Large Scale) ppe_standard Standard PPE Protocol: - Safety Glasses - Nitrile Gloves (4mil) - Cotton Lab Coat assess_ventilation->ppe_standard In Fume Hood ppe_enhanced_goggles Enhanced PPE: - Chemical Goggles - Nitrile Gloves (4mil) - Cotton Lab Coat assess_ventilation->ppe_enhanced_goggles On Open Bench assess_splash->ppe_enhanced_goggles Low Splash Risk ppe_enhanced_full Full Enhanced Protocol: - Goggles & Face Shield - Heavy-Duty Gloves - FR Coat & Apron - Respirator (if needed) assess_splash->ppe_enhanced_full High Splash Risk

Caption: PPE selection workflow for handling (1S,3R)-3-methylcyclohexan-1-ol.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • What are the safety precautions when handling alcohols? . ZHONGDA. [Link]

  • 3-Methylcyclohexanol | C7H14O . PubChem, National Center for Biotechnology Information. [Link]

  • 1926.152 - Flammable liquids . Occupational Safety and Health Administration. [Link]

  • ICSC 0295 - 3-METHYLCYCLOHEXANOL . INCHEM. [Link]

  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? . International Enviroguard. [Link]

  • (1S,3R)-3-methylcyclohexan-1-ol . PubChem, National Center for Biotechnology Information. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT . PPESAFETY. [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? . CanGardCare. [Link]

  • Safe Practices: Handling Flammable Liquids in the Workplace . WeeklySafety.com. [Link]

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines . National Environmental Trainers. [Link]

  • Workplace Safety and Health Guidelines: Management of Hazardous Chemicals . Ministry of Manpower, Singapore. [Link]

  • Standard Operating Procedure: Flammable Liquids . Yale Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-methylcyclohexan-1-ol
Reactant of Route 2
(1S,3R)-3-methylcyclohexan-1-ol
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